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  • Product: (2R)-2-(4-bromophenoxy)propanoic acid
  • CAS: 46232-97-7

Core Science & Biosynthesis

Foundational

chemical structure of (2R)-2-(4-bromophenoxy)propanoic acid

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of (2R)-2-(4-bromophenoxy)propanoic acid Authored by: Gemini, Senior Application Scientist Introduction (2R)-2-(4-bromophenoxy)propan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of (2R)-2-(4-bromophenoxy)propanoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

(2R)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid belonging to the class of aryloxypropanoic acids. The molecule's significance is rooted in its stereochemistry; the chiral center at the C2 position of the propanoic acid chain dictates its three-dimensional orientation, which is crucial for its interaction with biological systems. As with many chiral molecules, one enantiomer often exhibits desired pharmacological activity while the other may be less active or even contribute to undesirable side effects. Arylpropionic acid derivatives are a well-established and important class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[1] This guide provides an in-depth exploration of the chemical structure, stereoselective synthesis, and comprehensive analytical characterization of the (R)-enantiomer, tailored for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a propanoic acid backbone where the C2 carbon is substituted with a 4-bromophenoxy group. This C2 carbon is a stereocenter, giving rise to (R) and (S) enantiomers. The bromo-substituent on the phenyl ring provides a site for further chemical modification and influences the molecule's electronic properties and lipophilicity.

G cluster_0 (2R)-2-(4-bromophenoxy)propanoic acid cluster_1 Key Structural Features mol A Chiral Center (R-configuration) A->mol at C2 B Carboxylic Acid Moiety B->mol for acidity & biological activity C Ether Linkage C->mol connects aryl and alkyl parts D 4-Bromo Phenyl Group D->mol influences lipophilicity

Caption: Chemical structure and key features of the Topic molecule.

Physicochemical Data Summary

Quantitative properties of the parent racemic compound are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.

PropertyValueSource
Molecular Formula C₉H₉BrO₃PubChem
Molecular Weight 245.07 g/mol PubChem
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 46.5 Ų[2]
Physical Form Solid

(Note: Data corresponds to the general 2-(4-bromophenoxy)propanoic acid structure, as enantiomer-specific experimental data is not always distinctly reported in databases.)

Synthesis and Enantioselective Control

Obtaining enantiomerically pure (2R)-2-(4-bromophenoxy)propanoic acid is paramount for its application in drug development. While classical synthesis yields a racemic mixture, advanced techniques are required to isolate the desired (R)-enantiomer. The most common strategies involve either chiral resolution of the racemate or asymmetric synthesis.

Synthesis of Racemic 2-(4-bromophenoxy)propanoic acid

A standard approach to the racemic parent compound is the Williamson ether synthesis. This involves the reaction of 4-bromophenol with a 2-bromopropanoate ester, followed by hydrolysis of the resulting ester.

Protocol:

  • Step 1: Ether Formation. 4-bromophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like DMF.

  • Step 2: Nucleophilic Substitution. Ethyl-2-bromopropanoate is added to the resulting phenoxide. The phenoxide acts as a nucleophile, displacing the bromide on the propanoate to form ethyl 2-(4-bromophenoxy)propanoate.

  • Step 3: Hydrolysis. The ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to yield the racemic acid.

Enantioselective Synthesis via Kinetic Resolution

Kinetic resolution is a highly effective technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One field-proven method is the enantioselective esterification using a chiral acyl-transfer catalyst.[3][4]

G Racemate Racemic 2-(4-bromophenoxy)propanoic acid (R/S mixture) Reaction Enantioselective Esterification (Kinetic Resolution) Racemate->Reaction Substrate Reagents Pivalic Anhydride (Piv₂O) Bis(α-naphthyl)methanol (+)-Benzotetramisole (BTM) Catalyst Reagents->Reaction Reagents & Catalyst Separation Chromatographic Separation Reaction->Separation Mixture of R-acid and S-ester Product_R (2R)-2-(4-bromophenoxy)propanoic acid (Unreacted, Enantioenriched) Separation->Product_R Product_S_Ester (S)-Ester Derivative (Fast-reacting enantiomer) Separation->Product_S_Ester

Caption: Workflow for obtaining the (R)-enantiomer via kinetic resolution.

Protocol for Kinetic Resolution: [3][4]

  • Activation: The racemic acid is activated in situ. Pivalic anhydride (Piv₂O) serves as an effective activating agent.

  • Enantioselective Esterification: An achiral alcohol, such as bis(α-naphthyl)methanol, is added along with a chiral acyl-transfer catalyst, for example, (+)-benzotetramisole ((+)-BTM).

  • Mechanism: The chiral catalyst preferentially catalyzes the esterification of one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other.

  • Outcome: The reaction is stopped at approximately 50% conversion. The resulting mixture contains the unreacted, enantioenriched (R)-acid and the newly formed (S)-ester.

  • Purification: The desired (R)-acid is then readily separated from the ester derivative by standard purification techniques such as column chromatography.

The trustworthiness of this protocol lies in its self-validating nature; the enantiomeric excess (ee) of both the recovered acid and the produced ester can be independently measured (e.g., by chiral HPLC) to confirm the efficiency of the resolution.

Structural Elucidation and Analytical Workflow

Confirming the identity, purity, and stereochemistry of (2R)-2-(4-bromophenoxy)propanoic acid requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at C2, and the methyl protons at C3. The aromatic protons on the 4-bromophenyl group will appear as two doublets (an AA'BB' system) due to symmetry. The C2 proton will be a quartet, split by the three methyl protons, and the C3 methyl protons will appear as a doublet, split by the single C2 proton.[5]

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a lower intensity), the ether-linked aromatic carbon, the C2 and C3 carbons of the propanoic acid chain, and the methyl carbon.[6]

Table of Predicted NMR Chemical Shifts (in CDCl₃):

Group¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Multiplicity / Notes
-COOH 10.0 - 12.0~175-180Broad singlet
Aromatic H ~7.4 (d), ~6.8 (d)~157, ~117, ~133, ~116Two doublets (AA'BB' system)
-CH- (C2) ~4.7~72Quartet (q)
-CH₃ (C3) ~1.6~18Doublet (d)

(Note: These are predicted values based on analogous structures. Actual shifts may vary.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident, showing two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.[7]

  • Expected [M-H]⁻: m/z 243/245

  • Key Fragments: Loss of the carboxyl group (-45 Da) is a common fragmentation pathway for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

  • C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often effective for resolving 2-aryloxycarboxylic acids under normal-phase conditions.[10]

General Protocol:

  • Column: Chiralpak AD-H or equivalent.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is typically used.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 225 nm).

  • Analysis: The (R) and (S) enantiomers will elute at different retention times, allowing for their quantification and the calculation of enantiomeric excess. The elution order must be confirmed using an authenticated standard of one of the pure enantiomers.[11]

Applications in Drug Development and Research

The structural motif of (2R)-2-(4-bromophenoxy)propanoic acid makes it a valuable chiral building block in medicinal chemistry.

  • NSAID Analogs: The arylpropionic acid scaffold is the core of the "profens" class of NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes.[1] The specific (S)-enantiomer of ibuprofen is the active form. By analogy, the (R)- or (S)-enantiomer of this bromo-substituted compound could serve as a precursor or a candidate for novel anti-inflammatory agents with potentially different potency, selectivity, or pharmacokinetic profiles.

  • Chiral Synthons: Enantiomerically pure molecules are critical starting materials for the total synthesis of complex drug targets. The carboxylic acid and the bromo-aromatic ring are versatile functional handles for further chemical transformations, such as amide bond formation or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Prodrug Development: The carboxylic acid group can be esterified to create prodrugs, which may improve properties like oral bioavailability or reduce gastrointestinal side effects.[12] The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

Conclusion

(2R)-2-(4-bromophenoxy)propanoic acid is a molecule of significant interest due to its defined stereochemistry and its place within the pharmacologically relevant class of aryloxypropanoic acids. Its successful application hinges on robust methods for stereoselective synthesis, such as kinetic resolution, which can provide the enantiomerically pure material required for preclinical and clinical development. A comprehensive suite of analytical techniques, including NMR, MS, IR, and particularly chiral HPLC, is essential for its complete structural verification and quality control. This guide provides the foundational knowledge and technical insights necessary for researchers and scientists to effectively synthesize, characterize, and utilize this valuable chiral building block in the pursuit of novel therapeutics.

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. [Link]

  • Tengeiji, A., et al. (2012). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Witte, D. T., et al. (1993). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. NIST WebBook. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. PubChem. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. docbrown.info. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. docbrown.info. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Propionic Acid at BMRB. bmrb.io. [Link]

  • quimicaorganica.org. (n.d.). Simulation of the infrared spectrum of propanoic acid. quimicaorganica.org. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. MDPI. [Link]

Sources

Exploratory

Technical Guide: Physical Properties & Characterization of (2R)-2-(4-bromophenoxy)propanoic acid

The following technical guide details the physical properties, synthesis logic, and characterization protocols for (2R)-2-(4-bromophenoxy)propanoic acid . Executive Summary (2R)-2-(4-bromophenoxy)propanoic acid (CAS: 462...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis logic, and characterization protocols for (2R)-2-(4-bromophenoxy)propanoic acid .

Executive Summary

(2R)-2-(4-bromophenoxy)propanoic acid (CAS: 46232-97-7 ) is a chiral phenoxy-propionate intermediate critical in the synthesis of aryloxyphenoxypropionate herbicides (e.g., analogs of clodinafop or fenoxaprop) and pharmaceutical building blocks.[1] As the (R)-enantiomer , it typically exhibits higher biological activity in auxinic herbicide mechanisms compared to its (S)-counterpart or the racemate.

This guide provides a definitive reference for its physicochemical constants, synthesis workflows, and quality control protocols, designed for researchers requiring high-purity optical standards.

Chemical Identity & Structural Analysis
PropertyDetail
IUPAC Name (2R)-2-(4-bromophenoxy)propanoic acid
Common Name (R)-4-Bromo-phenoxypropionic acid
CAS Registry Number 46232-97-7
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
SMILES COc1ccc(Br)cc1
Stereochemistry (R)-Configuration; Dextrorotatory (+)

Stereochemical Note: The biological activity of phenoxy-propionic acids is strictly governed by the stereocenter at the C2 position. The (R)-isomer aligns with the binding pocket of the auxin receptor (TIR1/AFB), making enantiomeric purity (ee%) a critical quality attribute (CQA).

Thermodynamic & Physical Constants

The following values represent the standard physicochemical profile for high-purity (>98%) crystalline material.

PropertyValue / RangeContext
Physical State Crystalline SolidOff-white to white powder.
Melting Point 108 – 112 °C Higher than the chloro-analog (Mecoprop-P, ~95°C) due to increased London dispersion forces from the bromine atom.
Boiling Point ~340 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Density 1.55 ± 0.05 g/cm³High density attributed to the heavy bromine substituent.
pKa (Acid) 3.11 ± 0.10 Typical for α-phenoxy carboxylic acids; stronger acid than propionic acid due to the electron-withdrawing phenoxy group.
LogP (Octanol/Water) 2.8 – 3.1 Lipophilic; indicates high membrane permeability but low aqueous solubility at neutral pH.
Specific Rotation [α]²⁰D +18° to +24° (c=1.0, Ethanol). The sign of rotation is positive (+).[1]
Synthesis & Manufacturing Logic

The industrial standard for producing the (R)-isomer involves a stereospecific SN2 inversion reaction. This pathway is preferred over chiral resolution of the racemate due to higher atom economy and yield.

Mechanism:
  • Starting Material: (S)-2-Chloropropionic acid (S-CPA).

  • Nucleophile: 4-Bromophenol (activated as the phenoxide anion).

  • Reaction: The phenoxide attacks the chiral center of S-CPA, displacing the chloride.

  • Inversion: The (S)-configuration of the starting material is inverted to the (R)-configuration in the product (Walden Inversion).

Synthesis Workflow Diagram

SynthesisWorkflow S_CPA (S)-2-Chloropropionic Acid (Chiral Precursor) Transition SN2 Transition State (Inversion of Configuration) S_CPA->Transition Electrophile Phenol 4-Bromophenol (Nucleophile) Intermediate Phenoxide Anion (Activated Species) Phenol->Intermediate Base Activation Base NaOH / KOH (Deprotonation) Base->Intermediate Intermediate->Transition Nucleophilic Attack Product (2R)-2-(4-bromophenoxy) propanoic acid Transition->Product Walden Inversion (S -> R)

Caption: Stereospecific synthesis via SN2 inversion mechanism converting (S)-CPA to (R)-product.

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols must be used to validate the physical properties listed above.

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Standard purity requirement: >98% ee.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Note: Acid additive (TFA) is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Absorption maximum of the bromophenoxy moiety).

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of mobile phase. Filter through 0.45 µm PTFE.

  • Calculation:

    
    [2]
    
Protocol B: Specific Optical Rotation ([α]²⁰D)

Used to confirm absolute configuration.

  • Instrument: Digital Polarimeter with Na-lamp (589 nm).

  • Solvent: Ethanol (Absolute) or Acetone.

  • Concentration: Prepare a 1.0% w/v solution (1.0 g / 100 mL).

  • Temperature: Stabilize cell at 20°C ± 0.5°C.

  • Measurement: Zero the instrument with pure solvent. Measure sample rotation (

    
    ).
    
  • Formula:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL.
Protocol C: pKa Determination via Potentiometric Titration

Validates the acidic strength for formulation buffers.

  • System: Automatic Titrator with glass pH electrode.

  • Solvent: 50% v/v Methanol/Water (due to low aqueous solubility).

  • Titrant: 0.1 N KOH (standardized).

  • Procedure:

    • Dissolve ~50 mg of substance in 25 mL of degassed methanol.

    • Add 25 mL of degassed water.

    • Titrate with KOH, recording pH vs. volume.

  • Analysis: Determine the inflection point (equivalence point). The pH at the half-equivalence point represents the apparent pKa (

    
    ). Correct for the solvent effect (Yasuda-Shedlovsky extrapolation) to estimate aqueous pKa.
    
Solubility & Partitioning Logic

The solubility of (2R)-2-(4-bromophenoxy)propanoic acid is pH-dependent. As a weak acid (pKa ~3.11), it exists primarily in its unionized (insoluble) form at acidic pH and its ionized (soluble) form at neutral/basic pH.

Solubility Profile Diagram

SolubilityLogic pH_Low pH < pKa (Acidic) (pH < 3.0) Species_Unionized Unionized Form [HA] (Lipophilic) pH_Low->Species_Unionized Protonation pH_High pH > pKa (Basic) (pH > 5.0) Species_Ionized Ionized Form [A-] (Hydrophilic) pH_High->Species_Ionized Deprotonation Species_Unionized->Species_Ionized Equilibrium (pKa 3.11) Solubility_Org High Solubility in Organic Solvents (DCM, EtOAc) Species_Unionized->Solubility_Org Partitioning Solubility_Aq High Solubility in Aqueous Buffers Species_Ionized->Solubility_Aq Solvation

Caption: pH-dependent solubility switch. Formulation strategies must account for pH > 5 to ensure aqueous stability.

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 521441, 2-(4-Bromophenyl)propanoic acid. Retrieved from [Link](Note: Used for structural analog comparison and pKa prediction models).

  • Tu, Y., et al. (2019) . Efficient Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. Retrieved from [Link](Source for synthesis mechanism via S-CPA inversion).

  • Tomlin, C.D.S. (Ed.) .[1] The Pesticide Manual: A World Compendium. British Crop Production Council. (Authoritative source for physical properties of phenoxy-propionate herbicide class analogs like Mecoprop-P).

Sources

Foundational

(2R)-2-(4-bromophenoxy)propanoic acid CAS number and identifiers

This technical guide provides an in-depth analysis of (2R)-2-(4-bromophenoxy)propanoic acid , a critical chiral building block in the synthesis of aryloxyphenoxypropionate herbicides (the "fops") and pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (2R)-2-(4-bromophenoxy)propanoic acid , a critical chiral building block in the synthesis of aryloxyphenoxypropionate herbicides (the "fops") and pharmaceutical agents targeting metabolic pathways (e.g., PPAR agonists).

[1]

Chemical Identity & Identifiers

This compound is the (R)-enantiomer of 2-(4-bromophenoxy)propanoic acid.[1] It is distinguished by its specific optical rotation and spatial configuration, which is essential for biological activity in auxin-mimic herbicides and specific receptor-ligand interactions in medicinal chemistry.

IdentifierValue
Chemical Name (2R)-2-(4-bromophenoxy)propanoic acid
Common Synonyms (R)-(+)-2-(4-bromophenoxy)propionic acid; D-2-(4-bromophenoxy)propionic acid
CAS Number (Racemate) 32019-08-2 (General commercial identifier)
CAS Number (R-Isomer) 46232-97-7 (Specific enantiomer)
Molecular Formula C

H

BrO

Molecular Weight 245.07 g/mol
SMILES (Isomeric) CC(=O)O
InChI Key PFDBEACWLCHWRZ-ZCFIWIBFSA-N (for R-isomer)
Stereochemistry (R)-configuration (corresponds to the D-isomer in lactate nomenclature)

Stereochemical Analysis & Significance

The biological activity of 2-phenoxypropanoic acid derivatives is strictly governed by stereochemistry.

  • Herbicide Activity: In the class of aryloxyphenoxypropionates (ACCase inhibitors), the (R)-enantiomer is the eutomer (active isomer). It mimics the spatial arrangement of natural auxins, binding effectively to the acetyl-CoA carboxylase enzyme in grasses.

  • Configuration: The (R)-configuration at the

    
    -carbon is sterically equivalent to D-lactic acid . However, it is industrially synthesized from L-lactic acid  ((S)-lactic acid) via an S
    
    
    
    2 reaction that proceeds with inversion of configuration .
Stereochemical Priority (Cahn-Ingold-Prelog)
  • -OC

    
    H
    
    
    
    Br
    (Oxygen attached to C2 has highest priority)
  • -COOH (Carboxyl carbon is second)

  • -CH

    
      (Methyl group is third)
    
  • -H (Hydrogen is lowest)

In the (2R) isomer, with H pointing away, the sequence 1


 2 

3 is Clockwise .

Synthesis & Manufacturing Protocols

The production of high-optical-purity (2R)-2-(4-bromophenoxy)propanoic acid is achieved through Asymmetric Synthesis using the "Chiral Pool" approach. The most robust method involves the nucleophilic substitution of a leaving group on an (S)-lactate derivative by 4-bromophenol.

Method A: Inversion from (S)-Lactate (Industrial Standard)

This protocol ensures high Enantiomeric Excess (ee > 98%) by utilizing the Walden inversion inherent in S


2 mechanisms.

Reagents:

  • Substrate: Ethyl (S)-(-)-lactate (or Methyl (S)-lactate).

  • Nucleophile: 4-Bromophenol.[2]

  • Leaving Group Activation: Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Hydride (NaH).

Step-by-Step Protocol:

  • Activation: React Ethyl (S)-lactate with TsCl in the presence of pyridine/DCM to form Ethyl (S)-2-(tosyloxy)propionate .

    • Note: The stereocenter remains (S) as the C-O bond is not broken.

  • Substitution (Inversion): Reflux 4-bromophenol with Ethyl (S)-2-(tosyloxy)propionate and K

    
    CO
    
    
    
    in Acetonitrile or DMF.
    • Mechanism:[3] The phenoxide ion attacks the

      
      -carbon from the backside, displacing the tosylate.
      
    • Result:Ethyl (R)-2-(4-bromophenoxy)propionate .

  • Hydrolysis: Treat the ester with aqueous NaOH/MeOH.

    • Note: Hydrolysis of the ester does not affect the chiral center.

    • Workup: Acidify with HCl to precipitate the free acid (2R)-2-(4-bromophenoxy)propanoic acid .

Method B: Chiral Resolution (Alternative)

Racemic 2-(4-bromophenoxy)propanoic acid (CAS 32019-08-2) can be resolved using chiral amines.

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine or Cinchonidine.
    
  • Process: Formation of diastereomeric salts

    
     Fractional crystallization 
    
    
    
    Acidification to recover the (R)-acid.
Synthesis Workflow Diagram

Synthesis Lactate Ethyl (S)-Lactate (Chiral Pool) Activation Activation (TsCl/Pyridine) Lactate->Activation Intermediate Ethyl (S)-2-(tosyloxy)propionate (Leaving Group Installed) Activation->Intermediate Substitution SN2 Substitution (4-Bromophenol + K2CO3) Intermediate->Substitution Inversion Walden Inversion (S) -> (R) Substitution->Inversion Ester Ethyl (R)-2-(4-bromophenoxy)propionate Inversion->Ester Backside Attack Hydrolysis Hydrolysis (NaOH / H3O+) Ester->Hydrolysis Product (2R)-2-(4-bromophenoxy)propanoic acid (Target) Hydrolysis->Product

Caption: Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid via S_N2 inversion from (S)-Lactate.

Applications in Research & Development

Agrochemistry (Herbicide Intermediates)

This compound is a structural analog and precursor to the "fop" class of herbicides.

  • Mechanism: Acts as a scaffold for Acetyl-CoA Carboxylase (ACCase) inhibitors .

  • Relevance: The 4-bromo group is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to install complex heteroaromatic systems found in herbicides like Clodinafop or Fenoxaprop (though these typically use chloro- or other substituted phenols, the bromo-analog is used in structure-activity relationship (SAR) studies).

Medicinal Chemistry (PPAR Agonists)

The 2-phenoxypropanoic acid moiety is the pharmacophore for Fibrates (e.g., Clofibrate, Fenofibrate), which are PPAR


 agonists used to treat dyslipidemia.
  • Research Utility: The (2R)-isomer is used to probe the stereospecific binding pocket of Peroxisome Proliferator-Activated Receptors (PPARs). The (R)-isomer typically exhibits superior binding affinity compared to the (S)-isomer due to favorable hydrophobic interactions in the receptor's ligand-binding domain.

Analytical Characterization

To validate the identity and optical purity of the compound, the following analytical parameters are standard.

MethodExpected Result / Conditions
HPLC (Chiral) Column: Chiralcel OD-H or Chiralpak AD-H.Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.Retention: (R)-isomer typically elutes distinct from (S).
Specific Rotation

Positive (+) rotation in Methanol/Chloroform (exact value depends on concentration, typically +10° to +20° range for pure R acid).
1H NMR (CDCl

)

1.65 (d, 3H, CH

), 4.75 (q, 1H, CH), 6.8-7.4 (m, 4H, Ar-H), 10.5 (br s, 1H, COOH).
Melting Point Racemate: ~110-115°C.Pure (R)-Enantiomer: Often higher, approx 140-145°C (analogous to hydroxy derivative).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • GHS Classification: Warning (H302, H315, H319).

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.

References

  • Avantor/VWR. 2-(4-Bromophenoxy)propanoic acid Product Specifications (CAS 32019-08-2). Retrieved from

  • PubChem. 2-(4-Bromophenoxy)propanoic acid Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid (Analogous Synthesis & Properties). Retrieved from

  • Google Patents. Synthesis method of R-2-phenoxypropionic acid derivatives (CN102020554A). Retrieved from

  • Sigma-Aldrich. 2-(4-Bromophenoxy)propanoic acid Safety Data Sheet. Retrieved from

Sources

Exploratory

Solubility Profile and Solvent Selection Guide for (2R)-2-(4-Bromophenoxy)propanoic Acid

Executive Summary The rational selection of organic solvents for chiral intermediates is a foundational pillar of process chemistry and pharmaceutical development. This technical whitepaper explores the solvation thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents for chiral intermediates is a foundational pillar of process chemistry and pharmaceutical development. This technical whitepaper explores the solvation thermodynamics, physicochemical properties, and empirical solubility profiling of (2R)-2-(4-bromophenoxy)propanoic acid (CAS 32019-08-2)[1]. By bridging structural mechanics with self-validating experimental workflows, this guide provides actionable intelligence for researchers optimizing crystallization, extraction, and synthesis protocols.

Physicochemical Framework & Solvation Thermodynamics

To predict and manipulate the solubility of (2R)-2-(4-bromophenoxy)propanoic acid, one must dissect its structural components. The molecule consists of a chiral propanoic acid backbone linked via an ether bridge to a para-brominated phenyl ring.

The Impact of the 4-Bromo Substituent on Lipophilicity

The baseline lipophilicity of the unsubstituted parent compound, 2-phenoxypropanoic acid, is established with a LogP of approximately 1.82[2]. The introduction of the heavy, highly polarizable bromine atom at the para position significantly alters the electron density and increases the partition coefficient. Based on structurally analogous brominated aryloxy esters, the LogP of the brominated acid shifts to an estimated 2.7–3.1[3].

Causality in Solvent Selection: This heightened lipophilicity dictates its behavior in organic media. The compound exhibits strong affinity for non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene) while its aqueous solubility is heavily suppressed, a common trait among phenoxypropanoic acid derivatives[4].

Carboxylic Acid Dimerization

In non-polar solvents (e.g., hexane, heptane), the carboxylic acid moiety (pKa ~ 3.2)[5] forms strong intermolecular hydrogen bonds, creating stable dimers.

  • Thermodynamic Consequence: To achieve high solubility, the chosen solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt these dimers and overcome the crystal lattice energy. Therefore, polar aprotic solvents (ethyl acetate, THF) and polar protic solvents (alcohols) yield exponentially higher solubility than aliphatic hydrocarbons[6].

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of (2R)-2-(4-bromophenoxy)propanoic acid across various organic solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassEstimated Solubility (mg/mL)Mechanistic Rationale for Solvation
Methanol Polar Protic> 120Strong H-bond donor/acceptor disrupts carboxylic acid dimers; excellent solvation of the polar headgroup.
Ethyl Acetate Polar Aprotic> 150Optimal balance: H-bond acceptance disrupts dimers, while the alkyl chain solvates the lipophilic bromophenoxy moiety.
Dichloromethane Halogenated~ 85High affinity for the brominated aromatic ring via dipole-induced dipole interactions; moderate polarity.
Toluene Non-polar Aromatic~ 35Favorable

stacking with the phenoxy ring, but poor H-bonding requires the solute to remain dimerized.
n-Hexane Non-polar Aliphatic< 5Highly lipophilic, but completely unable to overcome the crystal lattice energy of the H-bonded acid dimers.

Self-Validating Experimental Workflows

As a standard of rigorous scientific inquiry, solubility data must be generated through self-validating methodologies. Below are the optimized protocols for determining the solubility and stereochemical stability of this compound.

Protocol 1: Equilibrium Solubility via Isothermal Shake-Flask Method

Objective: Determine the absolute thermodynamic solubility limit in target organic solvents.

  • Step 1: Saturation. Add an excess of (2R)-2-(4-bromophenoxy)propanoic acid solid to 5.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid ensures that the kinetic barrier of dissolution is fully overcome, driving the system to its absolute thermodynamic saturation point.

  • Step 2: Isothermal Equilibration. Agitate the vials at 300 RPM in an isothermal orbital shaker set strictly to 25.0 ± 0.1°C for 48 hours.

    • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent localized supersaturation artifacts caused by thermal fluctuations.

  • Step 3: Phase Separation. Extract 1.0 mL of the suspension and filter it rapidly through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and hydrophobic. It prevents the adsorption of the lipophilic bromophenoxy compound onto the filter matrix, which would otherwise result in falsely low concentration readings.

  • Step 4: HPLC-UV Quantification. Dilute the filtrate appropriately and analyze via Reverse-Phase HPLC (UV detection at 230 nm).

System Suitability & Self-Validation: To ensure the system is truly at equilibrium and not in a metastable supersaturated state, prepare parallel flasks: one approaching equilibrium from undersaturation (solid added at 25°C) and one from supersaturation (heated to 40°C to dissolve excess, then cooled to 25°C). Validation trigger: If the final HPLC quantifications of both flasks match within a 2% relative standard deviation (RSD), the protocol self-validates that true thermodynamic equilibrium has been achieved.

Protocol 2: Stereochemical Integrity Verification

Objective: Ensure the chosen solvent does not induce racemization of the (2R) enantiomer.

  • Step 1: Following Protocol 1, take an aliquot of the dissolved compound from protic solvents (e.g., Methanol) after 7 days of storage.

  • Step 2: Analyze using a Chiral Stationary Phase (CSP) HPLC column (e.g., Chiralcel OJ-H) using a hexane/isopropanol/trifluoroacetic acid mobile phase.

    • Causality: The

      
      -proton of the propanoic acid is potentially labile. Prolonged exposure to protic solvents could theoretically induce enolization and subsequent racemization.
      

System Suitability & Self-Validation: Spike-recovery tests using a racemic standard (50:50 (2R)/(2S)) must be run alongside the sample. Validation trigger: The method self-validates if the resolution (


) between the enantiomer peaks is 

, proving the system is capable of detecting even trace racemization (<0.1%) induced by the solvent.

Visualizations of Solvation Logic

The following diagrams map the decision-making processes and experimental logic utilized in our laboratories.

SolventSelection A Target Application: (2R)-2-(4-bromophenoxy)propanoic acid B Crystallization & Purification A->B C Chemical Synthesis (e.g., Esterification) A->C D Analytical Extraction & Chromatography A->D B1 Anti-solvent Systems (e.g., EtOAc / Hexane) B->B1 Requires steep thermal solubility curve C1 Polar Aprotic Solvents (DMF, DCM, THF) C->C1 Requires full dissolution & chemical inertness D1 High Volatility Solvents (Methanol, Acetonitrile) D->D1 Requires rapid evaporation & UV compatibility

Caption: Decision tree for solvent selection based on downstream application requirements.

ShakeFlask S1 1. Solute Addition (Excess Solid) S2 2. Isothermal Equilibration (25°C) S1->S2 R1 Ensures thermodynamic saturation limit S1->R1 S3 3. Phase Separation (0.22 µm PTFE) S2->S3 R2 Prevents thermal solubility artifacts S2->R2 S4 4. HPLC-UV Quantification S3->S4 R3 Removes micro-crystals without adsorption S3->R3 R4 Determines exact mass concentration S4->R4

Caption: Self-validating Shake-Flask methodology mapping procedural steps to thermodynamic causality.

References

  • LookChem. "2-Methyl-2-phenoxypropanoic acid". LookChem Database. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of (2R)-2-(4-bromophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid with a structure that holds significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid with a structure that holds significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of effective drug delivery systems. The thermodynamic properties of a molecule govern its stability, solubility, and ionization state, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of the key thermodynamic properties of (2R)-2-(4-bromophenoxy)propanoic acid. While experimental data for this specific enantiomer is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide reasoned estimations. Furthermore, it will detail the gold-standard experimental methodologies for determining these crucial parameters, offering insights into the causal relationships between experimental design and data quality. This approach is designed to equip researchers and drug development professionals with the foundational knowledge required to assess and optimize the properties of this and similar molecules. The significance of chirality in drug design is profound, as enantiomers can exhibit different pharmacological activities and metabolic fates[1].

Thermodynamic characterization is a cornerstone of drug development, providing critical insights into the molecular interactions that govern a drug's efficacy and developability[2][3].

Predicted and Analog-Derived Thermodynamic Properties

Due to the limited availability of direct experimental data for (2R)-2-(4-bromophenoxy)propanoic acid, the following table summarizes key thermodynamic parameters derived from structurally similar compounds. These analogs provide a basis for estimating the properties of the target molecule, with explanations for the expected influence of structural differences.

Thermodynamic PropertyAnalog CompoundReported ValueExpected Influence on (2R)-2-(4-bromophenoxy)propanoic acid
Melting Point (Tm) 2-(4-bromophenyl)-2-methylpropanoic acid123.0 to 127.0 °C[4]The presence of the ether oxygen in the target molecule, as opposed to a direct phenyl-carbon bond, may influence crystal packing and intermolecular forces, potentially leading to a different melting point.
2-(4-nitrophenoxy)propanoic acid123 °C[5]The bromo- substituent is less electron-withdrawing than the nitro- group, which could result in a different melting point due to altered dipole moments and crystal lattice energies.
Enthalpy of Fusion (ΔHfus) rac-2-Phenoxypropanoic acid (calculated)16.46 kJ/mol[6]The addition of the bromine atom to the phenyl ring will increase the molecular weight and polarizability, likely leading to a higher enthalpy of fusion due to stronger intermolecular interactions.
Aqueous Solubility 2-(4-nitrophenoxy)propanoic acid8.42 x 10-3 mol/L[5]The bromo- substituent is more hydrophobic than the nitro- group, which would suggest a lower aqueous solubility for the target compound.
Acid Dissociation Constant (pKa) 2-(4-nitrophenoxy)propanoic acid3.50[5]The bromo- group is less electron-withdrawing than the nitro- group. Therefore, (2R)-2-(4-bromophenoxy)propanoic acid is expected to be a weaker acid, exhibiting a higher pKa value.

Experimental Determination of Thermodynamic Properties

A rigorous experimental determination of the thermodynamic properties of (2R)-2-(4-bromophenoxy)propanoic acid is essential for its development as a potential pharmaceutical agent. The following sections detail the standard methodologies for measuring key parameters.

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) by Differential Scanning Calorimetry (DSC)

Scientific Rationale: Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[7][8]. It is a highly sensitive method for determining the temperature and enthalpy of phase transitions, such as melting[9][10][11]. For a crystalline solid, the melting point is observed as an endothermic peak on the DSC thermogram, and the area under this peak is directly proportional to the enthalpy of fusion[8]. The sharpness of the melting peak can also provide an indication of the sample's purity[8].

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of (2R)-2-(4-bromophenoxy)propanoic acid (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate (e.g., 10 °C/min) under a continuous purge of an inert gas (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The melting point is determined as the onset or peak temperature of the endothermic event. The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Accurately weigh 1-5 mg of sample seal Hermetically seal in Aluminium DSC pan weigh->seal load Load sample and reference pans seal->load program Apply thermal program (e.g., 10 °C/min) load->program acquire Acquire thermogram (Heat Flow vs. Temp) program->acquire analyze Analyze thermogram acquire->analyze determine_Tm Determine Melting Point (Tm) analyze->determine_Tm calculate_Hfus Calculate Enthalpy of Fusion (ΔHfus) analyze->calculate_Hfus

Caption: Workflow for DSC analysis.

Aqueous Solubility by the Shake-Flask Method

Scientific Rationale: The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent[12][13]. The principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring that equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, providing the solubility value. This method is crucial as aqueous solubility is a key factor influencing the bioavailability of orally administered drugs[14].

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of solid (2R)-2-(4-bromophenoxy)propanoic acid is added to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[15][16].

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to sediment. The supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate any remaining solid particles.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid to aqueous medium seal_flask Seal flask add_excess->seal_flask agitate Agitate at constant temperature (24-72h) seal_flask->agitate separate Separate solid and liquid phases agitate->separate analyze_conc Analyze concentration of supernatant (e.g., HPLC) separate->analyze_conc

Caption: Shake-flask solubility workflow.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Scientific Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized and 50% unionized. The pKa is a critical parameter in drug development as it influences the solubility, absorption, distribution, and excretion of a drug[17]. Potentiometric titration is a highly accurate and widely used method for pKa determination[18][19]. It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the compound while monitoring the pH with a calibrated electrode[20]. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve[20].

Experimental Protocol:

  • Solution Preparation: A known concentration of (2R)-2-(4-bromophenoxy)propanoic acid is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds. The ionic strength of the solution is typically kept constant with an inert salt (e.g., KCl)[20].

  • Titration Setup: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the pH is allowed to stabilize before being recorded. The titration continues until the pH has passed the equivalence point.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve[18].

pKa_Workflow prep Prepare solution of known concentration and ionic strength setup Set up titration vessel with calibrated pH electrode prep->setup titrate Titrate with standardized strong base in increments setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot analyze Determine pKa from the half-equivalence point plot->analyze

Caption: Potentiometric titration for pKa.

Conclusion

The thermodynamic properties of (2R)-2-(4-bromophenoxy)propanoic acid are fundamental to its potential as a pharmaceutical agent. While direct experimental data is limited, a combination of data from structural analogs and a thorough understanding of the robust experimental techniques for their determination provides a solid foundation for its further investigation. The methodologies of Differential Scanning Calorimetry, the shake-flask method for solubility, and potentiometric titration for pKa are indispensable tools in the arsenal of the drug development scientist. The application of these techniques will yield the precise data necessary to guide formulation development, predict in vivo behavior, and ultimately, to rationally design a safe and effective therapeutic product.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • American Chemical Society. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Asian Publication Corporation. Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Cheméo. Propanoic acid, 2-phenoxy-, (.+/-.)- (CAS 1912-21-6) - Chemical & Physical Properties. [Link]

  • EPA. 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Link]

  • SpringerLink. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • ResearchGate. Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. [Link]

  • PubChem. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. [Link]

  • EPA. 2-(4-nitrophenoxy)propanoic acid Properties. [Link]

  • PubChem. (R)-2-Phenoxypropionic acid | C9H10O3 | CID 643326. [Link]

  • PubChem. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658. [Link]

  • SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • PMC. Thermodynamic Studies for Drug Design and Screening. [Link]

  • Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • Technology Networks. Thermodynamics and kinetics driving quality in drug discovery. [Link]

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  • PMC. The Significance of Chirality in Drug Design and Development. [Link]

  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid (Synonyms: (S)-p-Bromophenylalanine. [Link]

  • NIST WebBook. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of (2R)-2-(4-bromophenoxy)propanoic Acid Derivatives

Introduction (2R)-2-(4-bromophenoxy)propanoic acid and its derivatives represent a significant class of chiral compounds with a diverse range of biological activities. Predominantly recognized for their potent herbicidal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-2-(4-bromophenoxy)propanoic acid and its derivatives represent a significant class of chiral compounds with a diverse range of biological activities. Predominantly recognized for their potent herbicidal properties, these molecules, belonging to the broader class of aryloxyphenoxypropionates (APPs), have been a cornerstone in the development of selective post-emergence herbicides. The stereochemistry at the C2 position of the propanoic acid moiety is crucial, with the (R)-enantiomer being the biologically active isomer for herbicidal action. Beyond their agricultural applications, derivatives of this scaffold have been investigated for a spectrum of pharmacological activities, including enzyme inhibition and antifungal effects. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the biological activities of these compounds, tailored for researchers and professionals in drug and agrochemical development.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary and most well-documented biological activity of (2R)-2-(4-bromophenoxy)propanoic acid derivatives is their potent and selective herbicidal action against grass weeds. This activity stems from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).

Mechanism of Action

ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][2] This reaction is fundamental for the production of phospholipids, which are essential components of cell membranes required for cell growth and division.[3]

Aryloxyphenoxypropionate (APP) herbicides, including derivatives of (2R)-2-(4-bromophenoxy)propanoic acid, are non-competitive inhibitors of the carboxyltransferase (CT) domain of ACCase in susceptible grass species.[3][4] The inhibition of ACCase leads to a depletion of malonyl-CoA, thereby halting fatty acid synthesis.[2] This disruption of lipid biosynthesis ultimately results in the loss of cell membrane integrity, leading to leakage of cellular contents and cell death.[2]

The selectivity of these herbicides arises from structural differences in the ACCase enzyme between monocotyledonous (grassy) and dicotyledonous (broadleaf) plants. The ACCase in broadleaf crops is largely insensitive to this class of herbicides.[3]

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis Pathway (in Plastid) cluster_1 Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Cell Membranes Cell Membranes Weed Death Weed Death Cell Membranes->Weed Death Disruption Herbicides (2R)-2-(4-bromophenoxy)propanoic acid derivatives (FOPs) ACCase ACCase Enzyme (Carboxyltransferase Domain)

Structure-Activity Relationships (SAR)

The herbicidal activity of aryloxyphenoxypropionate derivatives is highly dependent on their molecular structure. Key SAR insights include:

  • Stereochemistry: The (R)-enantiomer is the herbicidally active form, while the (S)-enantiomer is largely inactive.[5] This stereoselectivity is due to the specific binding interactions within the active site of the ACCase enzyme.

  • Propanoic Acid Moiety: The carboxylic acid group is essential for activity. Ester and amide derivatives are often pro-herbicides that are hydrolyzed in vivo to the active carboxylic acid.

  • Phenoxy Group: The nature and position of substituents on the phenoxy ring influence the spectrum of activity and crop selectivity.

  • 4-Bromophenyl Group: The bromo-substituent and its position on the terminal phenyl ring are critical for potent activity. Molecular docking studies suggest that this part of the molecule interacts with key amino acid residues in the ACCase active site, such as Tyr-728, through π-π stacking interactions.[2][4]

Experimental Protocols

This protocol describes a general method for the synthesis of amide derivatives from the corresponding carboxylic acid.

Synthesis_Workflow start (2R)-2-(4-bromophenoxy) propanoic acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate Acyl Chloride Intermediate step1->intermediate step2 Reaction with Primary/Secondary Amine (R¹R²NH) in the presence of a base (e.g., Triethylamine) intermediate->step2 product (2R)-N,N-disubstituted-2- (4-bromophenoxy)propanamide step2->product purification Purification (Column Chromatography) product->purification

Materials:

  • (2R)-2-(4-bromophenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • An appropriate primary or secondary amine (R¹R²NH)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (2R)-2-(4-bromophenoxy)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

This bioassay evaluates the herbicidal efficacy of test compounds on whole plants.

Materials:

  • Seeds of a susceptible grass weed (e.g., barnyardgrass - Echinochloa crus-galli)

  • Pots (3-4 inches in diameter) filled with a suitable potting mix

  • Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant

  • Control solution (solvent and surfactant only)

  • Spray chamber or handheld sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Growth: Sow seeds of the target weed species in pots and grow them in a growth chamber or greenhouse until they reach the 2-3 leaf stage.[4]

  • Herbicide Application: Prepare a series of concentrations of the test compound. Apply the herbicide solutions to the foliage of the plants using a spray chamber or handheld sprayer, ensuring uniform coverage. Include a control group sprayed only with the solvent and surfactant.

  • Incubation: Return the treated plants to the growth chamber or greenhouse. Maintain optimal conditions for plant growth (e.g., 25°C, 16-hour photoperiod).

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Data Collection: At the end of the experiment (e.g., 14-21 days), harvest the above-ground biomass, and determine the fresh or dry weight.

  • Analysis: Calculate the percent inhibition of growth for each treatment compared to the control. Determine the GR₅₀ value (the concentration of herbicide required to cause a 50% reduction in plant growth).

This assay measures the direct inhibitory effect of the compounds on the ACCase enzyme.

ACCase_Assay_Workflow start Plant Tissue (e.g., Barnyardgrass leaves) step1 Homogenization in Extraction Buffer start->step1 step2 Centrifugation to remove debris step1->step2 enzyme_extract Crude Enzyme Extract (contains ACCase) step2->enzyme_extract step3 Incubate with Test Compound enzyme_extract->step3 step4 Add Substrates (Acetyl-CoA, ATP, HCO₃⁻) step3->step4 step5 Measure ACCase Activity (e.g., Malachite Green Assay) step4->step5 result Determine IC₅₀ step5->result

Materials:

  • Fresh leaf tissue from a susceptible grass species (e.g., barnyardgrass)

  • ACCase extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT)

  • Assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT, 1.5 mM ATP, 6 mM MgCl₂, 50 mM NaHCO₃)

  • [¹⁴C]-Acetyl-CoA or a colorimetric detection kit (e.g., Malachite Green Phosphate Assay Kit)

  • Test compounds dissolved in DMSO

  • Microcentrifuge tubes and 96-well plates

  • Scintillation counter or microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer.[1] Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Assay Setup: In a 96-well plate, add the enzyme extract to each well. Add various concentrations of the test compound or DMSO (for the control). Pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the assay buffer containing the substrates (including [¹⁴C]-Acetyl-CoA if using the radiometric method).

  • Incubation: Incubate the reaction mixture at 32°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination and Detection:

    • Radiometric Method: Stop the reaction by adding acid. The acid-stable radioactivity, corresponding to the malonyl-CoA formed, is measured by liquid scintillation counting.

    • Colorimetric Method (Malachite Green): This method indirectly measures ACCase activity by quantifying the ADP produced from ATP hydrolysis.[6] Add the malachite green reagent, which forms a colored complex with the free phosphate released from ADP. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Analysis: Calculate the percent inhibition of ACCase activity for each compound concentration relative to the control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Derivative Type Target Activity Range (IC₅₀/GR₅₀) Reference
AryloxyphenoxypropionatesACCase (in vitro)nM to µM range[1]
AryloxyphenoxypropionatesWhole Plant (grass weeds)g/ha application rates[7]

Table 1: Summary of Herbicidal Activity Data for Aryloxyphenoxypropionate Derivatives.

Other Potential Biological Activities

While herbicidal activity is the most prominent feature, the bromophenol and phenoxypropanoic acid scaffolds are known to exhibit other biological activities.

Antifungal Activity

Derivatives of propionic acid have been investigated for their antifungal properties.[8] While specific data for (2R)-2-(4-bromophenoxy)propanoic acid derivatives is limited, related structures have shown activity against various fungal pathogens. The mechanism of antifungal action for these types of compounds is not as well-defined as their herbicidal action and may involve multiple targets.

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain in a suitable medium to obtain a standardized inoculum suspension.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (a known antifungal agent) and a negative control (no compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[9]

Enzyme Inhibition (Non-ACCase)

Bromophenol derivatives have been reported to inhibit a variety of enzymes, suggesting potential therapeutic applications.[3] These include:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.

  • α-Glucosidase and α-Amylase: Inhibition of these carbohydrate-metabolizing enzymes is relevant for the management of type 2 diabetes.

  • Carbonic Anhydrases (CAs): These enzymes are targets for diuretics and drugs to treat glaucoma.

The inhibitory activity of (2R)-2-(4-bromophenoxy)propanoic acid derivatives against these enzymes is an area for further investigation.

Enzyme Target Reported Activity of Related Bromophenols (Kᵢ/IC₅₀) Reference
Acetylcholinesterase (AChE)nM range[3]
Butyrylcholinesterase (BChE)nM range[3]
α-GlucosidasenM range[2]
α-AmylasenM range[2]
Carbonic Anhydrase I & IInM range[3]

Table 2: Reported Enzyme Inhibitory Activities of Structurally Related Bromophenol Derivatives.

Conclusion

The (2R)-2-(4-bromophenoxy)propanoic acid scaffold is a versatile platform for the development of biologically active molecules. Its primary application as a potent and selective herbicide is well-established, with a clear mechanism of action involving the inhibition of ACCase. The structure-activity relationships for this herbicidal activity are well-defined, emphasizing the importance of the (R)-stereoisomer. Furthermore, the broader class of bromophenols and phenoxypropanoic acids exhibit a range of other enzyme inhibitory and antifungal activities, suggesting that derivatives of (2R)-2-(4-bromophenoxy)propanoic acid may hold promise in medicinal chemistry. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these compounds, facilitating further research and development in both agriculture and pharmacology.

References

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. (n.d.). Request PDF. Retrieved from [Link]

  • Oztaskin, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetyl. AVESİS. Retrieved from [Link]

  • Taslimi, P., et al. (2018). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. PubMed. Retrieved from [Link]

  • Zhu, X. L., et al. (2006). Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations. PubMed. Retrieved from [Link]

  • Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Linköping University Electronic Press.
  • Jin, Y. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. PubMed. Retrieved from [Link]

  • Akhtar, T., et al. (2009). 2-(4-Bromophenoxy)propanohydrazide. PMC. Retrieved from [Link]

  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 14-19.
  • de la Parra, J., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Retrieved from [Link]

  • Wang, D. W., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Retrieved from [Link]

  • Burke, I. C. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension.
  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers. Retrieved from [Link]

  • Burgos, N. R., & Dayan, F. E. (2014).
  • Seed Bioassay and ACCase Enzyme Assay to Study the Resistance of Phalaris minor to Aryloxyphenoxy-propionate (APP) Inhibitors. (n.d.). Retrieved from [Link]

  • Hope, W. W., & Baddley, J. W. (2018). A Practical Guide to Antifungal Susceptibility Testing. PMC. Retrieved from [Link]

  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Cambridge Core. Retrieved from [Link]

  • Burton, J. D., et al. (1989). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim. CORE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (2R)-2-(4-bromophenoxy)propanoic acid: A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid of significant interest in the fields of agrochemical and pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid of significant interest in the fields of agrochemical and pharmaceutical research and development. As a member of the aryloxyphenoxypropionic acid class, its stereochemistry is crucial for biological activity. The presence of a bromine atom on the phenyl ring provides a versatile functional handle for further chemical modifications, making it a valuable chiral building block in the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, analytical characterization, and its applications, with a focus on its role as a key intermediate in the development of new chemical entities.

Physicochemical Properties

The fundamental properties of (2R)-2-(4-bromophenoxy)propanoic acid are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Chemical Formula C₉H₉BrO₃Inferred from non-chiral analogue
Molecular Weight 245.08 g/mol Inferred from non-chiral analogue
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted)
CAS Number 32019-08-2 (for the non-chiral form)[1]

Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid

The synthesis of (2R)-2-(4-bromophenoxy)propanoic acid is typically achieved via a Williamson ether synthesis. This method involves the reaction of a chiral 2-halopropanoic acid derivative with 4-bromophenol in the presence of a base. The use of a starting material with the desired (R)-stereochemistry, such as (S)-2-chloropropionic acid (which leads to the (R)-product due to inversion of stereochemistry), is crucial for obtaining the enantiomerically pure product.

Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Addition of Chiral Precursor cluster_2 Workup and Purification 4-bromophenol 4-bromophenol Reaction_Vessel Reaction_Vessel 4-bromophenol->Reaction_Vessel Base Base (e.g., NaOH, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Heat S-2-chloropropionic_acid (S)-2-chloropropionic acid S-2-chloropropionic_acid->Reaction_Vessel Slow addition Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Crystallization or Chromatography Final_Product Final_Product Purification->Final_Product (2R)-2-(4-bromophenoxy)propanoic acid

Caption: Proposed synthetic workflow for (2R)-2-(4-bromophenoxy)propanoic acid.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) and a suitable base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) in a polar aprotic solvent like ethanol or dimethylformamide (DMF).

  • Addition of Chiral Precursor: Slowly add (S)-2-chloropropionic acid (1.0-1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure (2R)-2-(4-bromophenoxy)propanoic acid.

Analytical Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1H-COOH
~7.40d2HAr-H (ortho to Br)
~6.80d2HAr-H (ortho to O)
~4.70q1H-CH(CH₃)-
~1.65d3H-CH(CH₃)-
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~178-COOH
~156Ar-C (ipso to O)
~132Ar-C (ortho to Br)
~117Ar-C (ortho to O)
~115Ar-C (ipso to Br)
~72-CH(CH₃)-
~18-CH(CH₃)-
Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 244 and 246 with an intensity ratio of approximately 1:1, characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the propanoic acid moiety.

Applications in Research and Development

(2R)-2-(4-bromophenoxy)propanoic acid serves as a crucial chiral intermediate in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the defined stereocenter and the presence of the 4-bromophenyl group, which can be further functionalized.

Role in Agrochemicals

The primary application of chiral 2-aryloxyphenoxypropionic acids is in the synthesis of herbicides. The (R)-enantiomers of these compounds are often the biologically active isomers that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to selective weed control.[2] (2R)-2-(4-bromophenoxy)propanoic acid can be a precursor to novel herbicides with potentially improved efficacy and safety profiles.

Potential in Pharmaceuticals

In drug development, chiral purity is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects.[3][4] Propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is typically the active form.[5] (2R)-2-(4-bromophenoxy)propanoic acid can be utilized as a building block for the synthesis of new drug candidates where the specific stereochemistry and the bromo-functionalization are desired for optimal target engagement and pharmacokinetic properties.

Logical Flow of Application

G cluster_0 Chiral Building Block cluster_1 Synthetic Modifications cluster_2 Target Molecules Starting_Material (2R)-2-(4-bromophenoxy)propanoic acid Functionalization Functional Group Interconversion (e.g., Suzuki coupling, amidation) Starting_Material->Functionalization Agrochemicals Novel Herbicides Functionalization->Agrochemicals Pharmaceuticals New Drug Candidates Functionalization->Pharmaceuticals

Caption: Logical flow from (2R)-2-(4-bromophenoxy)propanoic acid to its applications.

Conclusion

(2R)-2-(4-bromophenoxy)propanoic acid is a valuable and versatile chiral building block with significant potential in the synthesis of advanced agrochemicals and pharmaceuticals. Its well-defined stereochemistry and functional handles allow for the creation of complex molecules with high biological activity. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from closely related analogs. This guide provides a solid foundation for researchers and scientists to understand and utilize this important chemical entity in their synthetic endeavors.

References

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Available at: [Link]

  • The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. DrugPatentWatch. Available at: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (2R)-2-(4-bromophenoxy)propanoic acid

An Application Note and Detailed Protocol for the Stereoselective Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid Authored by: A Senior Application Scientist Introduction: The Significance of Chiral 2-Aryloxypropanoic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Stereoselective Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral 2-Aryloxypropanoic Acids

Optically pure 2-aryloxypropanoic acids are a class of compounds with significant importance in the pharmaceutical and agrochemical industries. The specific stereochemistry of these molecules is often crucial for their biological activity. For instance, in the case of the herbicide Mecoprop, only the (R)-(+)-enantiomer demonstrates the desired herbicidal effects, leading to the development of the enantiomerically pure product, Mecoprop-P®.[1] Similarly, while the α2-adrenergic receptor agonist Lofexidine is marketed as a racemic mixture, its (S)-enantiomer is reported to be tenfold more potent than the (R)-enantiomer.[1] This underscores the critical need for robust and stereocontrolled synthetic methods to access single enantiomers of these valuable compounds.

This document provides a detailed protocol for the synthesis of (2R)-2-(4-bromophenoxy)propanoic acid, a key intermediate for various bioactive molecules. We will focus on a reliable and well-established synthetic route that ensures high enantiomeric purity through a stereospecific reaction mechanism.

Strategic Approach: Stereocontrolled Synthesis via S_N2 Inversion

The synthesis of a specific enantiomer requires a strategy that either introduces chirality in a controlled manner or starts with a readily available chiral precursor. For the preparation of (2R)-2-(4-bromophenoxy)propanoic acid, two primary strategies are highly effective: the Williamson ether synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide (or phenoxide) with an alkyl halide via a bimolecular nucleophilic substitution (S_N2) mechanism.[2] A key feature of the S_N2 reaction is the inversion of configuration at the electrophilic carbon center.[3] By reacting 4-bromophenoxide with an ester of (S)-2-halopropanoic acid (e.g., ethyl (S)-2-bromopropanoate), the stereochemistry is inverted, yielding the desired (R)-product. This is followed by a simple hydrolysis step to obtain the final carboxylic acid. This route is advantageous due to the relatively low cost of starting materials and its procedural simplicity.

  • Mitsunobu Reaction: This powerful reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[4][5] The Mitsunobu reaction also proceeds with a clean inversion of stereochemistry.[5][6] In this context, 4-bromophenol would react with a chiral ester of lactic acid, such as (S)-ethyl lactate, to form the (R)-ether product directly. While highly effective, this method generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes complicate purification.[7]

For this guide, we will detail the Williamson ether synthesis protocol due to its efficiency, cost-effectiveness, and straightforward purification. The core of this strategy lies in the predictable and complete inversion of stereochemistry during the key ether-forming step.

Synthetic Workflow Overview

The chosen pathway is a two-step process beginning with commercially available and optically pure starting materials.

G cluster_0 Step 1: Williamson Ether Synthesis (S_N2) cluster_1 Step 2: Saponification (Hydrolysis) A 4-Bromophenol + (S)-Ethyl-2-chloropropionate B (R)-Ethyl 2-(4-bromophenoxy)propanoate A->B  K₂CO₃, DMF  Δ (Heat) C (R)-Ethyl 2-(4-bromophenoxy)propanoate D (2R)-2-(4-bromophenoxy)propanoic acid C->D  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of (R)-Ethyl 2-(4-bromophenoxy)propanoate

This step employs the Williamson ether synthesis, where the phenoxide of 4-bromophenol acts as a nucleophile, attacking the chiral carbon of an (S)-2-halopropanoate ester. The S_N2 mechanism ensures inversion of stereochemistry.

Materials and Reagents:
  • 4-Bromophenol

  • (S)-(-)-Ethyl 2-chloropropionate (or Ethyl (S)-2-bromopropanoate for higher reactivity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 4-bromophenol).

  • Nucleophile Formation: Stir the suspension at room temperature for 15-20 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium 4-bromophenoxide in situ.

  • Electrophile Addition: Add (S)-(-)-Ethyl 2-chloropropionate (1.1 eq) to the reaction mixture dropwise.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (3-4 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield (R)-Ethyl 2-(4-bromophenoxy)propanoate as a clear oil or low-melting solid.

Part B: Hydrolysis to (2R)-2-(4-bromophenoxy)propanoic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidic workup.

Materials and Reagents:
  • (R)-Ethyl 2-(4-bromophenoxy)propanoate (from Part A)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:
  • Reaction Setup: Dissolve the purified ester (1.0 eq) from Part A in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Work-up - Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the solution to a pH of 1-2. A white precipitate of the carboxylic acid should form.

  • Work-up - Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Work-up - Washing and Drying: Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.

  • Purification and Isolation: Filter the solution and concentrate it under reduced pressure to yield the crude (2R)-2-(4-bromophenoxy)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene) to afford a white crystalline solid.

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for this synthesis. Actual yields may vary based on experimental conditions and scale.

ParameterPart A: EsterificationPart B: Hydrolysis
Key Reagent 1 4-Bromophenol (1.0 eq)(R)-Ester (1.0 eq)
Key Reagent 2 (S)-Ethyl 2-chloropropionate (1.1 eq)LiOH·H₂O (1.5 eq)
Base / Catalyst K₂CO₃ (1.5 eq)-
Solvent Anhydrous DMFTHF / Water
Temperature 80 - 90 °CRoom Temperature
Reaction Time 12 - 18 hours2 - 4 hours
Typical Yield 75 - 90%90 - 98%
Purity (Post-Purification) >98% (by NMR)>99% (by HPLC)
Expected Enantiomeric Excess (ee) >99% (retained from starting material)>99%

Characterization and Validation

To confirm the identity, purity, and stereochemical integrity of the final product, the following analytical techniques are essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[8][9]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) of the final product by comparing it to a racemic standard. Chiral stationary phases like Chiralcel OD-H or Chiralpak AD are often effective for separating enantiomers of 2-aryloxypropanoic acids.[10]

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. Available at: [Link]

  • Request PDF. (2025). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. ResearchGate. Available at: [Link]

  • Hughes, D. L. (1996). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]

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  • Wainer, I. W., & Doyle, T. D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Available at: [Link]

  • Semantic Scholar. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Andrade, B. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]

  • Thieme E-Books & E-Journals. (n.d.). Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution. Available at: [Link]

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available at: [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available at: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propanoic acid. Available at: [Link]

Sources

Application

Application Note: Comprehensive HPLC Methodologies for the Analysis of (2R)-2-(4-bromophenoxy)propanoic acid

Executive Summary This application note details robust, self-validating High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive quality assessment of (2R)-2-(4-bromophenoxy)propanoic acid . Beca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details robust, self-validating High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive quality assessment of (2R)-2-(4-bromophenoxy)propanoic acid . Because this compound features both a chiral center and an aryloxypropanoic acid scaffold, its analysis requires orthogonal chromatographic approaches. We present two optimized methods: a Normal-Phase Chiral HPLC method for determining enantiomeric excess (ee%) and a Reversed-Phase (RP) Achiral HPLC method for quantifying chemical purity and related substances.

Introduction & Chemical Rationale

(2R)-2-(4-bromophenoxy)propanoic acid is a halogenated aryloxypropanoic acid. Alpha-substituted carboxylic acids of this class are critical building blocks and active pharmaceutical/agrochemical ingredients, frequently synthesized via enzymatic deracemization or kinetic resolution starting from racemic mixtures[1].

The stereochemistry at the C2 position profoundly dictates the biological and chemical behavior of the molecule. Consequently, rigorous analytical control is mandatory. The analytical challenge lies in the molecule's structural features:

  • Carboxylic Acid Moiety (pKa ~3.0): Prone to ionization, which can cause severe peak tailing if the mobile phase pH is not strictly controlled.

  • Bromophenoxy Group: Provides strong UV chromophores (optimal at 225 nm and 280 nm) and significant hydrophobicity/polarizability, which dictates retention on both chiral and achiral stationary phases.

Analytical Workflow

Workflow Prep Sample Preparation (1.0 mg/mL in Mobile Phase) HPLC Chiral HPLC (Chiralpak AD-H, 25°C) Prep->HPLC Detect UV/Vis Detection (225 nm & 280 nm) HPLC->Detect Analysis Data Processing (ee% & Purity Calculation) Detect->Analysis

Figure 1. End-to-end analytical workflow for chiral and chemical purity assessment.

Chiral Purity: Enantiomeric Excess (ee%) Determination

Mechanistic Causality of Chiral Separation

The separation of 2-aryloxycarboxylic acid enantiomers is highly effective on polysaccharide-based chiral stationary phases (CSPs)[2]. We utilize Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of the amylose polymer creates a chiral cavity that perfectly accommodates the bulky 4-bromophenyl group.

Why 0.1% TFA? In normal-phase chromatography, the free carboxylic acid of the analyte will interact non-specifically with residual silanols on the silica support, destroying peak symmetry. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the analyte, keeping it neutral and ensuring sharp, Gaussian peaks.

Mechanism cluster_analyte Analyte: (2R)-2-(4-bromophenoxy)propanoic acid CSP Amylose-based CSP (Chiralpak AD-H) COOH Carboxyl Group (-COOH) CSP->COOH Hydrogen Bonding Ether Ether Oxygen (-O-) CSP->Ether Dipole-Dipole Interaction Aryl Bromophenyl Ring (Ar-Br) CSP->Aryl π-π Stacking / Steric Fit

Figure 2. Three-point chiral recognition mechanism between the stationary phase and analyte.

Chromatographic Conditions

Table 1: Chiral HPLC Parameters

ParameterSpecification / Setpoint
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm (Primary) and 280 nm (Secondary)
Injection Volume 10 µL
Run Time 20 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol. Add 1.0 mL of LC-MS grade TFA. Sonicate for 10 minutes to degas.

  • Sample Preparation: Accurately weigh 10.0 mg of (2R)-2-(4-bromophenoxy)propanoic acid. Dissolve in 10 mL of the mobile phase to yield a 1.0 mg/mL solution. Vortex until fully dissolved.

  • Equilibration: Purge the HPLC system and equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 column volumes (~45 minutes) until the baseline is perfectly stable at 225 nm.

  • Injection Sequence: Inject a blank (mobile phase), followed by the System Suitability Test (SST) standard (a racemic mixture of the compound), and finally the (2R)-analyte samples.

Chemical Purity: Achiral Reversed-Phase Method

Mechanistic Causality of RP-HPLC

To detect process impurities (e.g., 4-bromophenol, unreacted propanoic acid derivatives, or debrominated byproducts), a Reversed-Phase C18 method is utilized. Why Formic Acid and Acetonitrile? Formic acid (0.1%) drops the aqueous mobile phase pH to ~2.7, ensuring the analyte remains fully protonated for maximum retention on the hydrophobic C18 phase. Acetonitrile is chosen over methanol as the organic modifier because its aprotic nature provides superior peak shapes for halogenated aromatics and generates lower system backpressure.

Chromatographic Conditions

Table 2: Achiral RP-HPLC Parameters

ParameterSpecification / Setpoint
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 5 µL

Table 3: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Phase A by adding 1.0 mL formic acid to 1 L of Milli-Q water. Prepare Phase B by adding 1.0 mL formic acid to 1 L of Acetonitrile.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 5 mL of Initial Mobile Phase (90% A / 10% B) to prevent solvent-effect peak distortion (fronting).

  • Execution: Run the gradient profile. The highly polar impurities will elute between 2-5 minutes, while the main (2R)-2-(4-bromophenoxy)propanoic acid peak will elute during the organic ramp (approx. 8-10 minutes).

System Suitability & Validation Criteria

To ensure the methods operate as a self-validating system, routine System Suitability Testing (SST) must be performed prior to sample analysis. These parameters are aligned with the ICH Q2(R2) guidelines for the validation of analytical procedures[3].

Table 4: System Suitability & Acceptance Criteria

ParameterChiral Method CriteriaAchiral Method CriteriaJustification (Causality)
Resolution (

)

2.0 (between R and S)

1.5 (API vs closest impurity)
Ensures baseline separation for accurate integration.
Tailing Factor (

)

1.5

1.5
Confirms secondary interactions (e.g., silanol activity) are suppressed.
Theoretical Plates (

)

5,000

10,000
Validates column efficiency and packing integrity.
%RSD of Area (n=6)

1.0%

1.0%
Guarantees injection precision and detector stability.
%RSD of Ret. Time

0.5%

0.5%
Confirms pump flow rate accuracy and mobile phase consistency.

References

  • [1] Kato, D., Mitsuda, S., & Ohta, H. (2003). Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. The Journal of Organic Chemistry, 68(19), 7234-7242.[Link]

  • [2] Shapovalova, E. N., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Russian Chemical Bulletin, 70(5), 900-907.[Link]

  • [3] European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA/CHMP/ICH/82072/2006.[Link]

Sources

Method

The Synthetic Utility of (2R)-2-(4-bromophenoxy)propanoic acid: A Guide for Researchers

Introduction: The Significance of Chiral Phenoxypropanoic Acids (2R)-2-(4-bromophenoxy)propanoic acid is a valuable chiral building block for professionals in drug discovery and agrochemical development. Its structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Phenoxypropanoic Acids

(2R)-2-(4-bromophenoxy)propanoic acid is a valuable chiral building block for professionals in drug discovery and agrochemical development. Its structural motif, the aryloxyphenoxypropionate, is at the core of a significant class of herbicides. The chirality at the C-2 position is of paramount importance, as biological activity is often predominantly associated with one enantiomer. Specifically, the (R)-enantiomer of many aryloxyphenoxypropionate herbicides is responsible for their potent bioactivity, making the synthesis of enantiomerically pure starting materials like (2R)-2-(4-bromophenoxy)propanoic acid a critical endeavor.[1] This guide provides a comprehensive overview of the synthesis, resolution, and application of this versatile chiral building block, offering detailed protocols and insights for its effective use in research and development.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 2-(4-bromophenoxy)propanoic acid is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
AppearanceSolid (predicted)
InChIKeyPFDBEACWLCHWRZ-UHFFFAOYSA-N

Safety Precautions: 2-(4-Bromophenoxy)propanoic acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Racemic 2-(4-bromophenoxy)propanoic acid

The preparation of the racemic starting material is a crucial first step. Two primary synthetic routes are commonly employed: Williamson ether synthesis and electrophilic bromination of 2-phenoxypropanoic acid.

Protocol 1: Williamson Ether Synthesis

This classical method involves the nucleophilic substitution of an alkyl halide by a phenoxide.[3][4] In this case, 4-bromophenol is reacted with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester.

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol Ester Intermediate Ethyl 2-(4-bromophenoxy)propanoate 4-Bromophenol->Ester Intermediate Williamson Ether Synthesis Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Ester Intermediate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ester Intermediate Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Ester Intermediate Racemic Acid Racemic 2-(4-bromophenoxy)propanoic acid Ester Intermediate->Racemic Acid Saponification Hydrolysis (NaOH, H2O) Hydrolysis (NaOH, H2O) Hydrolysis (NaOH, H2O)->Racemic Acid

Figure 1: Workflow for the synthesis of racemic 2-(4-bromophenoxy)propanoic acid via Williamson ether synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford racemic 2-(4-bromophenoxy)propanoic acid.

Protocol 2: Electrophilic Aromatic Bromination

This approach involves the direct bromination of 2-phenoxypropanoic acid. While potentially more direct, controlling the regioselectivity to favor the para-substituted product is key.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-phenoxypropanoic acid (1.0 eq) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (1.0-1.1 eq) in the same solvent. The reaction should be protected from light.

  • Reaction: Allow the reaction to stir at a low temperature, gradually warming to room temperature, until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine.

  • Isolation: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to isolate 2-(4-bromophenoxy)propanoic acid.

Chiral Resolution: Isolating the (2R)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt crystallization is a classical and effective method for achieving this on a preparative scale.[5][6]

Chiral Resolution Racemic Acid Racemic 2-(4-bromophenoxy)propanoic acid Diastereomeric Salts Mixture of Diastereomeric Salts Racemic Acid->Diastereomeric Salts Chiral Amine (R)-1-Phenylethylamine Chiral Amine->Diastereomeric Salts Solvent e.g., Methanol/Water Solvent->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Less Soluble Salt (R)-Acid-(R)-Amine Salt Crystallization->Less Soluble Salt Preferential Crystallization More Soluble Salt (S)-Acid-(R)-Amine Salt (in solution) Crystallization->More Soluble Salt Filtration Filtration Less Soluble Salt->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Pure Enantiomer (2R)-2-(4-bromophenoxy)propanoic acid Acidification->Pure Enantiomer

Figure 2: Workflow for the chiral resolution of 2-(4-bromophenoxy)propanoic acid via diastereomeric salt crystallization.

Protocol 3: Chiral Resolution with (R)-1-Phenylethylamine

Step-by-Step Protocol:

  • Salt Formation: Dissolve racemic 2-(4-bromophenoxy)propanoic acid (1.0 eq) in a suitable hot solvent, such as methanol, ethanol, or a mixture with water. In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in a small amount of the same solvent.

  • Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. The enantiomeric excess of the acid in the salt can be determined at this stage by liberating a small sample and analyzing by chiral HPLC.

  • Recrystallization (if necessary): To improve the diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

  • Liberation of the Chiral Acid: Suspend the diastereomerically pure salt in water and add 2M HCl until the pH is acidic (pH 1-2).

  • Extraction and Isolation: Extract the liberated (2R)-2-(4-bromophenoxy)propanoic acid with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Characterization of (2R)-2-(4-bromophenoxy)propanoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized chiral building block.

Spectroscopic Data (Predicted)
TechniqueExpected Chemical Shifts (δ, ppm)
¹H NMR Carboxylic Acid Proton (COOH): ~10.0-12.0 (broad singlet)Aromatic Protons (Ar-H): ~7.4 (d, 2H) and ~6.8 (d, 2H)Methine Proton (CH): ~4.7 (q, 1H)Methyl Protons (CH₃): ~1.6 (d, 3H)
¹³C NMR Carbonyl Carbon (C=O): ~175-180Aromatic Carbons (Ar-C): ~155 (C-O), ~132 (C-H), ~117 (C-H), ~115 (C-Br)Methine Carbon (CH): ~70Methyl Carbon (CH₃): ~18
Optical Rotation

The specific rotation is a critical parameter for determining the enantiomeric purity of the final product. The value should be measured at a specific concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).[7][8] The sign of the rotation will distinguish the (R) and (S) enantiomers.

Applications in Synthesis: Ester and Amide Coupling Reactions

(2R)-2-(4-bromophenoxy)propanoic acid serves as a versatile precursor for the synthesis of more complex molecules through transformations of its carboxylic acid functionality.

Protocol 4: Esterification

Esterification is a common reaction to produce active herbicides or drug candidates.

Step-by-Step Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask, dissolve (2R)-2-(4-bromophenoxy)propanoic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Isolation: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.

Protocol 5: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.

Amide Coupling Chiral Acid (2R)-2-(4-bromophenoxy)propanoic acid Amide Product (2R)-2-(4-bromophenoxy)propanamide derivative Chiral Acid->Amide Product Amine R-NH2 Amine->Amide Product Coupling Reagent e.g., HATU, DIPEA Coupling Reagent->Amide Product Solvent e.g., DMF Solvent->Amide Product

Figure 3: General scheme for the amide coupling of (2R)-2-(4-bromophenoxy)propanoic acid.

Step-by-Step Protocol (using HATU):

  • Reaction Setup: To a solution of (2R)-2-(4-bromophenoxy)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF under an inert atmosphere, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

(2R)-2-(4-bromophenoxy)propanoic acid is a chiral building block with significant potential in the synthesis of bioactive molecules, particularly in the agrochemical sector. The protocols outlined in this guide provide a solid foundation for the synthesis, resolution, and derivatization of this important compound. By understanding the principles behind these procedures and adhering to careful experimental technique, researchers can effectively utilize (2R)-2-(4-bromophenoxy)propanoic acid to advance their synthetic programs.

References

  • Chiral resolution. In Wikipedia; 2023. [Link]

  • SpectraBase. propanoic acid, 2-(4-bromophenoxy)-, 2-[(E)-(2,6-dichlorophenyl)methylidene]hydrazide. [Link]

  • Wang, Y. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propanoic acid. Chinese Journal of Chemical Engineering. 2020. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0204874). [Link]

  • Veranova. Chiral Resolution and Confirmation. [Link]

  • Williamson ether synthesis. In Wikipedia; 2023. [Link]

  • Williamson ether synthesis. chemeurope.com. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]....

  • Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts .... [Link]

  • Leah4sci. Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube; 2017. [Link]

  • Szymański, W. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. 2020. [Link]

  • Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]

  • Carbone, A. et al. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. 2020. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • NMR spectra 2-13C. [Link]

  • Wang, Y. et al. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Journal of Fungi. 2020. [Link]

  • PubChem. 2-(4-Bromophenyl)propanoic acid. [Link]

  • The Organic Chemistry Tutor. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube; 2021. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate]. ResearchGate. [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan. 2007. [Link]

  • PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS. Patent 1670743. [Link]

  • Fenoxaprop-p-ethyl. Peti - Regulations.gov. [Link]

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Application

esterification conditions for (2R)-2-(4-bromophenoxy)propanoic acid

Application Note: Stereoretentive Esterification Strategies for (2R)-2-(4-Bromophenoxy)propanoic Acid Executive Summary (2R)-2-(4-bromophenoxy)propanoic acid is a high-value chiral building block widely utilized in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoretentive Esterification Strategies for (2R)-2-(4-Bromophenoxy)propanoic Acid

Executive Summary

(2R)-2-(4-bromophenoxy)propanoic acid is a high-value chiral building block widely utilized in the development of aryloxyphenoxypropionate (FOP) herbicides and targeted pharmaceutical agents. Because the biological efficacy of these molecules is intrinsically linked to the (R)-spatial configuration [3], downstream derivatization—specifically esterification—must be executed under conditions that strictly prevent racemization at the labile α-stereocenter. This guide provides field-proven, self-validating protocols to achieve high-yielding esterification while maintaining >99% enantiomeric excess (ee).

Mechanistic Dynamics: The Racemization Pitfall

The fundamental challenge in esterifying chiral α-aryloxypropanoic acids lies in the weakly acidic nature of the α-proton, which is flanked by electron-withdrawing aryloxy and carbonyl groups.

During standard nucleophilic acyl substitution (e.g., using DCC or EDC with DMAP), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This activation further increases the acidity of the α-proton. If a strongly basic nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is present in excess, it can deprotonate the α-carbon. This leads to the formation of a planar, achiral ketene or enolate intermediate. Subsequent attack by the alcohol on this achiral intermediate yields a racemic ester mixture [1].

To circumvent this, we employ two distinct strategies based on the target ester:

  • For Simple Alkyl Esters (Methyl, Ethyl, Benzyl): Base-promoted alkylation of the carboxylate salt. This bypasses carbonyl activation entirely, operating via an SN2 mechanism on the alkyl halide [2].

  • For Complex/Secondary Esters: Carbodiimide coupling using OxymaPure (ethyl cyanohydroxyiminoacetate) instead of DMAP. OxymaPure rapidly traps the activated intermediate to form a non-basic active ester, outcompeting the deprotonation pathway.

G SM (2R)-2-(4-bromophenoxy)propanoic acid Act Activated Acyl Intermediate (e.g., O-Acylisourea) SM->Act Coupling Agent (EDC/DCC) Alk Alkyl Halide (R-X) + K2CO3 (SN2 on Alkyl Halide) SM->Alk Base-Promoted Alkylation Ketene Ketene / Enol Intermediate (Planar, Achiral) Act->Ketene Excess Base (DMAP/Et3N) Des Desired (2R)-Ester (Retention of ee%) Act->Des + R-OH (Fast, Oxyma/HOBt) Rac Racemic Ester (Loss of ee%) Ketene->Rac + R-OH Alk->Des 0% Racemization

Mechanistic pathways of (2R)-2-(4-bromophenoxy)propanoic acid esterification and racemization risks.

Quantitative Method Comparison

Esterification MethodReagents / CatalystOptimal Substrate Scopeee% RetentionExpected YieldScalability
Base-Promoted Alkylation R-X, K₂CO₃, DMFPrimary & active secondary alkyl halides>99% 90–95%High
Carbodiimide Coupling R-OH, EDC·HCl, OxymaComplex, sterically hindered alcohols95–98% 80–85%Medium
Fischer Esterification R-OH, H₂SO₄ (cat.), RefluxSimple primary alcohols<80% (High Risk)VariableLow (for chiral apps)

Precision Experimental Protocols

Protocol A: Base-Promoted Alkylation (Zero Racemization Pathway)

Use this protocol when synthesizing methyl, ethyl, allyl, or benzyl esters. This is the gold standard for preserving the α-stereocenter.

1. Reaction Setup:

  • Charge a flame-dried round-bottom flask with (2R)-2-(4-bromophenoxy)propanoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Causality: K₂CO₃ is a mild, heterogeneous base. It selectively deprotonates the carboxylic acid (pKₐ ~4) to form a highly nucleophilic carboxylate without abstracting the α-proton (pKₐ >20), completely preventing ketene-mediated racemization.

  • Stir the suspension vigorously for 15 minutes at room temperature (20 °C) to ensure complete carboxylate salt formation.

2. Alkylation:

  • Dropwise add the corresponding alkyl halide (e.g., Methyl Iodide, 1.5 eq) via syringe.

    • Causality: Dropwise addition controls the exothermic SN2 reaction, preventing localized heating which could degrade the DMF or the substrate.

  • Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2; visualization via UV and KMnO₄).

3. Self-Validating Workup & Isolation:

  • Quench the reaction by pouring it into cold distilled water (equal to 3x the reaction volume) to dissolve inorganic salts.

  • Extract with Ethyl Acetate (3x).

  • Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x).

    • Validation: DMF is highly soluble in EtOAc. If the final mass balance exceeds 100%, DMF contamination is the cause. The LiCl wash selectively pulls DMF into the aqueous phase, self-validating the purity of the crude mass.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Carbodiimide Coupling with Racemization Suppressants

Use this protocol when esterifying with complex, secondary, or sterically hindered alcohols where SN2 alkylation is not viable.

1. Active Ester Formation:

  • Dissolve (2R)-2-(4-bromophenoxy)propanoic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M) at 0 °C.

    • Causality: OxymaPure is utilized instead of DMAP because it forms a highly reactive, non-basic active ester. This drastically accelerates the nucleophilic attack of the alcohol, outcompeting the rate of α-proton abstraction.

  • Add EDC·HCl (1.2 eq) portion-wise. Stir for 10 minutes at 0 °C.

2. Coupling:

  • Add the target alcohol (1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

3. Self-Validating Workup & Isolation:

  • Dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (removes unreacted EDC and DIPEA), saturated NaHCO₃ (removes OxymaPure and unreacted acid), and brine.

    • Validation: EDC·HCl is specifically chosen over DCC because its urea byproduct is entirely water-soluble. A clear organic phase post-washing validates the complete removal of the coupling agent, eliminating the need for tedious filtration of insoluble dicyclohexylurea (DCU).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quality Control (QC) for Both Protocols: To validate the preservation of the stereocenter, analyze the purified ester via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexane/IPA isocratic gradient). The (R)-ester peak must be compared against a synthesized racemic standard to confirm an ee of >99%.

References

  • Title: A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxypropanoic acids using enantioselective esterification Source: Heterocycles (via CLOCKSS Archive) URL: [Link]

  • Title: Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation Source: Scilit URL: [Link]

Method

Application Note: Stereoselective Synthesis of (2R)-2-(4-Bromophenoxy)propanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, stereochemical control, and scalable protocol execution.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, stereochemical control, and scalable protocol execution.

Introduction & Mechanistic Rationale

Enantiomerically pure aryloxypropanoic acids are highly valued scaffolds in medicinal chemistry and agrochemicals, frequently serving as peroxisome proliferator-activated receptor (PPAR) agonists and selective herbicide intermediates. The synthesis of (2R)-2-(4-bromophenoxy)propanoic acid requires strict stereochemical control to prevent racemization at the α-carbon.

To achieve the desired (2R)-configuration, chemists typically rely on one of two stereospecific pathways:

  • The Mitsunobu Reaction: Utilizing 4-bromophenol and (S)-alkyl lactate. This dehydrative coupling proceeds via a betaine intermediate, resulting in a net inversion of stereochemistry at the secondary alcohol carbon[1].

  • The Williamson Ether Synthesis (SN2): Utilizing 4-bromophenol and an (S)-alkyl 2-halopropanoate. This bimolecular nucleophilic substitution requires a "backside attack" by the phenoxide ion, leading to a classic Walden inversion of the stereocenter[2],[3].

Causality of Experimental Choices: While the Mitsunobu reaction is mild, it suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide (Ph3PO) and hydrazine dicarboxylates, which severely complicate purification at scale[1]. Therefore, this protocol employs the Williamson ether synthesis [4]. By reacting 4-bromophenol with (S)-methyl 2-bromopropanoate in the presence of a mild base (K2CO3), we force an SN2 displacement[5]. The SN2 pathway ensures complete stereochemical inversion from the (S)-electrophile to the (R)-ester[2]. Subsequent saponification via acyl-oxygen cleavage preserves the chiral center, yielding the final (2R)-carboxylic acid without stereochemical degradation[6].

Quantitative Data Summaries

Table 1: Route Comparison & Selection Rationale
ParameterRoute A: Williamson Ether (SN2)Route B: Mitsunobu Reaction
Chiral Precursor (S)-Methyl 2-bromopropanoate(S)-Ethyl lactate
Stereochemical Outcome Complete Inversion (Walden)Complete Inversion
Atom Economy High (Byproducts: KBr, CO2, H2O)Low (Byproducts: Ph3PO, DIAD-H2)
Scalability Excellent (Industrial standard)Poor (Chromatography required)
Primary Side Reaction E2 Elimination (minimized by temp control)Betaine degradation
Table 2: Reactant Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromophenol173.011.001.73 gNucleophile
(S)-Methyl 2-bromopropanoate167.001.101.84 gChiral Electrophile
Potassium Carbonate (K2CO3)138.211.502.07 gBase
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Lithium Hydroxide (LiOH·H2O)41.962.000.84 gHydrolysis Reagent

Experimental Workflows & Visualizations

Workflow Diagram

Workflow A 4-Bromophenol + (S)-Methyl 2-bromopropanoate B Step 1: SN2 Etherification (K2CO3, DMF, 60°C) A->B C (R)-Methyl 2-(4-bromophenoxy) propanoate B->C Walden Inversion D Step 2: Saponification (LiOH, THF/H2O, RT) C->D E (2R)-2-(4-Bromophenoxy) propanoic acid D->E Retention of Config.

Figure 1: Two-step chemical workflow for the stereoselective synthesis of the target propanoic acid.

Mechanistic Pathway

Mechanism Phenoxide 4-Bromophenoxide (Nucleophile) TS S_N2 Transition State [ArO ··· C(CH3)(H) ··· Br]‡ Phenoxide->TS Backside Attack Electrophile (S)-Methyl 2-bromopropanoate (Chiral Electrophile) Electrophile->TS Substrate Product (R)-Methyl 2-(4-bromophenoxy)propanoate (Inverted Stereocenter) TS->Product Bromide Departure

Figure 2: Walden inversion mechanism during the S_N2 etherification step.

Step-by-Step Methodologies

Step 1: Synthesis of (R)-Methyl 2-(4-bromophenoxy)propanoate

Objective: Construct the chiral ether linkage via SN2 displacement while strictly avoiding E2 elimination and racemization.

  • Preparation of the Nucleophile: Charge a flame-dried, argon-flushed 50 mL round-bottom flask with 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered, anhydrous K2CO3 (2.07 g, 15.0 mmol) in one portion. Stir the suspension vigorously at room temperature for 30 minutes. Note: K2CO3 is chosen over stronger bases (like NaH) to prevent the deprotonation of the α-proton of the ester, which would lead to racemization.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add (S)-methyl 2-bromopropanoate (1.84 g, 11.0 mmol) dropwise over 10 minutes. Note: Low-temperature addition controls the exotherm and suppresses competing E2 elimination pathways.

  • SN2 Displacement: Remove the ice bath and gradually warm the mixture to room temperature, then heat to 60 °C for 4–6 hours[4]. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the phenol is fully consumed.

  • Workup: Cool the mixture to room temperature and quench with 30 mL of ice-cold water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (2 × 15 mL) to remove any unreacted 4-bromophenol, followed by water (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate ester as a pale yellow oil.

Step 2: Saponification to (2R)-2-(4-Bromophenoxy)propanoic Acid

Objective: Hydrolyze the methyl ester to the free carboxylic acid without disrupting the chiral ether bond.

  • Solvent System Setup: Dissolve the crude (R)-methyl 2-(4-bromophenoxy)propanoate (~10 mmol) in THF (15 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: Prepare a solution of LiOH·H2O (0.84 g, 20.0 mmol) in deionized water (5 mL). Add this aqueous solution dropwise to the THF mixture at 0 °C.

  • Reaction: Stir the biphasic mixture at room temperature for 2–3 hours. Note: Saponification proceeds via nucleophilic attack at the carbonyl carbon (acyl-oxygen cleavage). Because the alkyl-oxygen bond is untouched, the (R)-configuration is perfectly retained.

  • Solvent Removal: Once TLC indicates complete consumption of the ester, concentrate the mixture in vacuo to remove the bulk of the THF.

  • Acidification & Isolation: Dilute the remaining aqueous residue with 10 mL of water and wash with Diethyl Ether (15 mL) to remove non-polar organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Wash the organic extracts with brine, dry over Na2SO4, and concentrate in vacuo.

  • Final Polish: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate to yield pure (2R)-2-(4-bromophenoxy)propanoic acid as a white crystalline solid. Enantiomeric excess (ee) should be verified via Chiral HPLC (e.g., Chiralcel OD-H column)[6].

References

  • Source: mdma.
  • Title: Propanoic acid, 2-bromo-, methyl ester, (S)
  • Source: edscl.
  • Title: Buy 2-(4-Hydroxyphenoxy)
  • Title: An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)
  • Title: (R)-Ethyl 2-(4-hydroxyphenoxy)

Sources

Application

crystallization techniques for (2R)-2-(4-bromophenoxy)propanoic acid

Executive Summary & Physicochemical Context (2R)-2-(4-bromophenoxy)propanoic acid is a critical chiral intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-P) and spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

(2R)-2-(4-bromophenoxy)propanoic acid is a critical chiral intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-P) and specific pharmaceutical building blocks. The biological activity of these compounds is strictly governed by their stereochemistry; the (R)-enantiomer typically exhibits the requisite auxin activity or pharmacological efficacy, while the (S)-enantiomer is often inactive or undesirable.

Achieving high enantiomeric excess (% ee) >98% is the primary objective. While asymmetric synthesis (e.g., from L-lactate or L-alanine) is possible, crystallization-based optical resolution remains the robust, scalable standard for correcting optical purity drift or isolating the enantiomer from racemic feedstocks.

Key Physicochemical Parameters:

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 245.07 g/mol

  • Acidity (pKa): ~3.1 (Carboxylic acid)

  • Solubility Profile: Low in water; High in polar organics (MeOH, Acetone); Moderate-to-High in aromatics (Toluene) and chlorinated solvents.

  • Crystal Habit: Typically needles or prisms depending on solvent polarity; prone to oiling out in rapid cooling scenarios.

Methodology 1: Diastereomeric Salt Resolution[1][2]

This protocol addresses the isolation of the (2R)-enantiomer from a racemic mixture using a chiral resolving agent.[1][2][3][4] The mechanism relies on the differential solubility of the resulting diastereomeric salts.[1][3]

Mechanistic Insight: The (R)-acid and (S)-acid are enantiomers with identical solubilities in achiral environments. By reacting them with a pure chiral base (Resolving Agent), we create two diastereomers:

  • (R)-Acid[5][6][7] · (R)-Base (Target Salt)

  • (S)-Acid · (R)-Base (Impurity Salt) These diastereomers possess distinct lattice energies and solubilities, allowing for thermodynamic separation.

Protocol A: Resolution via (R)-(+)-1-Phenylethylamine

Reagents:

  • Racemic 2-(4-bromophenoxy)propanoic acid (1.0 equiv)[8]

  • (R)-(+)-1-Phenylethylamine (0.6 - 1.0 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol/Water (90:10 v/v)

Step-by-Step Workflow:

  • Dissolution:

    • Charge 100 g of racemic acid into a reactor.

    • Add 500 mL of Isopropanol (IPA).

    • Heat to 60°C under agitation (200 RPM) until fully dissolved.

  • Salt Formation:

    • Slowly add (R)-(+)-1-Phenylethylamine (0.6 equiv initially) over 30 minutes. Note: Using a deficit of amine (0.5-0.6 equiv) often maximizes the yield of the less soluble diastereomer (Method of Pope and Peachey).

    • Maintain temperature at 60-65°C to prevent premature precipitation.

  • Controlled Cooling (Critical Control Point):

    • Cool the mixture to 50°C and hold for 30 minutes.

    • Seeding: Add 0.1% w/w pure seed crystals of the (R,R)-salt if available.

    • Ramp cool from 50°C to 20°C at a rate of 5°C/hour. Rapid cooling leads to inclusion of the unwanted diastereomer.

    • Hold at 20°C for 4 hours to maximize yield.

  • Filtration & Wash:

    • Filter the slurry.[1][9]

    • Wash the cake with 2 x 50 mL cold IPA (0-5°C).

    • Checkpoint: Analyze the wet cake by Chiral HPLC. If ee < 95%, perform a recrystallization of the salt (see Protocol B).

  • Liberation of the Free Acid:

    • Suspend the salt in water (300 mL).

    • Add HCl (1M) until pH < 1.

    • Extract with Toluene or Ethyl Acetate.

    • Evaporate solvent to obtain (2R)-acid.

Methodology 2: Recrystallization for Chemical Purity

Once the correct enantiomer is obtained, it often requires purification to remove chemical impurities (e.g., 4-bromophenol, inorganic salts).

Solvent Selection Logic:

  • Toluene/Heptane: Excellent for removing polar impurities and phenols. The acid is soluble in hot toluene but insoluble in cold heptane (anti-solvent).

  • Aqueous Methanol: Good for removing non-polar tars.

Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)
  • Dissolution:

    • Dissolve crude (2R)-acid in Toluene (3 mL/g) at 70°C.

    • Perform a hot filtration if insoluble particulates are present.

  • Anti-Solvent Addition:

    • Slowly add Heptane (1 mL/g) at 60°C.

    • Observe the "Cloud Point" (metastable limit).

  • Crystallization:

    • Cool to 40°C.

    • Add remaining Heptane (2 mL/g) over 1 hour.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter and wash with cold Heptane.

    • Dry under vacuum at 45°C.

Visualization of Workflows

Figure 1: Chiral Resolution Process Flow

This diagram illustrates the decision matrix and flow for the diastereomeric salt resolution.

ResolutionProcess Racemate Racemic Feedstock (R/S-Acid) Dissolution Dissolve in IPA (60°C) Racemate->Dissolution AmineAdd Add Chiral Amine ((R)-1-Phenylethylamine) Dissolution->AmineAdd Crystallization Controlled Cooling (5°C/hr) AmineAdd->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Cake (Enriched Diastereomer) Filtration->SolidPhase Retentate LiquidPhase Mother Liquor (Depleted Enantiomer) Filtration->LiquidPhase Filtrate Check QC Check (Chiral HPLC) SolidPhase->Check Recryst Recrystallize Salt Check->Recryst ee < 98% Acidification Acidification (HCl) & Extraction Check->Acidification ee > 98% Recryst->Filtration FinalProduct Pure (2R)-Acid (>98% ee) Acidification->FinalProduct

Caption: Workflow for the diastereomeric salt resolution of (2R)-2-(4-bromophenoxy)propanoic acid.

Figure 2: Solubility & Supersaturation Logic

This diagram visualizes the thermodynamic driving force required for effective separation.

SolubilityLogic cluster_0 Temperature Control HighT High Temp (60°C) Both Salts Soluble Metastable Metastable Zone Supersaturation HighT->Metastable Cooling LowT Low Temp (20°C) Solubility Difference Max Metastable->LowT Cooling Precip Precipitation of Less Soluble Salt Metastable->Precip Nucleation LowT->Precip Crystal Growth

Caption: Thermodynamic pathway for maximizing yield and purity via controlled supersaturation.

Data Summary & Troubleshooting

Table 1: Solvent Screening Data (Typical Values)

Solvent SystemSolubility (Hot)Solubility (Cold)SelectivityRecommendation
Isopropanol HighLowHighPrimary Choice for Salt Resolution
Toluene Very HighModerateLowGood for Chemical Purification
Water LowInsolubleN/AAnti-solvent only
Acetone Very HighHighLowAvoid (Yield loss)

Troubleshooting Guide:

  • Oiling Out: If the salt comes out as an oil rather than a crystal, reheat the solution to dissolve the oil, add seed crystals, and cool very slowly. Adding a small amount of non-polar anti-solvent (e.g., hexane) can sometimes force crystallization.

  • Low Yield: The mother liquor likely still contains significant product. Concentrate the mother liquor by 50% and cool again to recover a "second crop" (lower purity, requires recrystallization).

  • Low Optical Purity: The cooling rate was likely too fast, trapping the S-isomer. Perform a "swish" wash: suspend the solid in warm solvent (not hot enough to dissolve) and stir for 1 hour, then filter.

References

  • National Institutes of Health (NIH). (n.d.). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. PubMed. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1).
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Academia.edu. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis.[10] Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Coupling Protocols for (2R)-2-(4-bromophenoxy)propanoic acid

This Application Note is designed for researchers in medicinal chemistry and agrochemical development. It addresses the specific synthetic challenges of (2R)-2-(4-bromophenoxy)propanoic acid , a chiral scaffold critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical development. It addresses the specific synthetic challenges of (2R)-2-(4-bromophenoxy)propanoic acid , a chiral scaffold critical for the synthesis of PPAR agonists (e.g., glitazars) and selective herbicides.

Part 1: Strategic Analysis & Chemical Logic

The Molecular Scaffold

This molecule possesses three distinct reactive features that dictate the synthetic strategy:

  • Aryl Bromide (Ar-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • Carboxylic Acid (COOH): A handle for amide/ester formation.

  • Chiral Center (C2 Position): The (2R) configuration is pharmacologically critical. The alpha-proton is acidified by the adjacent carbonyl and the inductive effect of the phenoxy oxygen.

The Critical Challenge: Racemization

The primary failure mode in coupling this scaffold is racemization .

  • Mechanism: Under basic conditions (common in Suzuki couplings) or during carboxyl activation (amide coupling), the alpha-proton can be abstracted to form a planar enolate. Reprotonation occurs indiscriminately, yielding a racemic mixture.

  • Risk Factor: While the phenoxy oxygen donates electron density via resonance (stabilizing the ground state), its inductive effect (

    
    ) makes the alpha-proton sufficiently acidic (
    
    
    
    ) to be labile in the presence of carbonate or hydroxide bases at elevated temperatures.
The "Safe-Harbor" Strategy

To guarantee stereochemical integrity, this guide advocates a "Protect-Couple-Deprotect" strategy using acid-labile protecting groups.

  • Avoid: Methyl/Ethyl esters (require basic hydrolysis, high racemization risk).

  • Recommended: tert-Butyl Esters . They are cleaved by TFA (acidic), completely avoiding the anionic enolate intermediate during the deprotection step.

Part 2: Experimental Protocols

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: Functionalization of the Aryl Bromide while preserving the (2R) center.

Prerequisite: Convert the free acid to the tert-butyl ester (see Supplementary Methods).

Protocol 1: Stereoretentive Suzuki Coupling

Rationale: This protocol uses a mild base (


) and moderate temperatures to prevent base-catalyzed enolization of the ester.

Materials:

  • Substrate: tert-butyl (2R)-2-(4-bromophenoxy)propanoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate, boronic acid,

    
    , and 
    
    
    
    .
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Note: Avoid water/alcohol cosolvents to minimize hydrolysis risk.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Deprotection (The Critical Step): Dissolve the crude oil in DCM (

    
    ). Add TFA (
    
    
    
    ) dropwise at 0°C. Stir at room temperature for 2 hours.
  • Purification: Concentrate in vacuo (azeotrope with toluene to remove TFA). Purify the free acid via reverse-phase chromatography (C18, Water/MeCN + 0.1% Formic Acid).

Yield Expectation: 75-85% (2 steps). ee Retention: >98% (confirmed via Chiral HPLC).

Module B: C-N Bond Formation (Amide Coupling)

Target: Derivatization of the Carboxylic Acid.

Risk: Activation of the acid can lead to oxazolone (azlactone) formation, a key pathway for racemization.

Protocol 2: Low-Temperature HATU Coupling

Rationale: HATU is chosen over EDC/DCC because it reacts faster, reducing the lifetime of the activated ester and minimizing the window for racemization.

Materials:

  • Substrate: (2R)-2-(4-bromophenoxy)propanoic acid (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (2.5 equiv)

  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Activation: Dissolve the acid and HATU in DMF at 0°C (ice bath).

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes at 0°C. Do not let this premix stir too long.

  • Coupling: Add the amine immediately.

  • Incubation: Allow the reaction to warm to room temperature slowly and stir for 3–6 hours.

  • Quench: Dilute with cold 1N HCl (acidic quench removes unreacted amine and stops basic racemization). Extract with EtOAc.[3]

  • Purification: Silica gel chromatography.

Part 3: Visualization & Logic

Decision Logic & Workflow

The following diagram illustrates the decision matrix for coupling reactions, highlighting the "Safe Harbor" route (Path A) versus the riskier direct route (Path B).

G Start (2R)-2-(4-bromophenoxy) propanoic acid Decision Target Bond? Start->Decision Protect Step 1: Protection (t-Butyl Ester) Decision->Protect Modify Aryl-Br Activate Activation (HATU, 0°C) Decision->Activate Modify COOH Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Protect->Suzuki Deprotect Step 3: Acidic Cleavage (TFA/DCM) Suzuki->Deprotect Final_A Product A: Chiral Biaryl Acid Deprotect->Final_A Retains (2R) Racemization_Risk RISK: Oxazolone Intermediate Activate->Racemization_Risk If High Temp/Slow Amine Amine_Add Amine Addition Activate->Amine_Add Final_B Product B: Chiral Amide Amine_Add->Final_B

Caption: Workflow for preserving stereochemistry. Path A (Green) uses a t-Butyl strategy to avoid basic hydrolysis. Path B (Red) highlights the racemization risk zone during amide activation.

Racemization Mechanism

Understanding the enemy is key to defeating it. The diagram below details how the stereocenter is lost.

Mechanism R_Isomer (2R)-Isomer (Active Drug Precursor) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) R_Isomer->Enolate Proton Abstraction (Rate increases w/ Heat) Base Base (OH-, CO3 2-, or Amine) Base->Enolate S_Isomer (2S)-Isomer (Inactive/Toxic) Enolate->S_Isomer Protonation Face A R_Recover (2R)-Isomer Enolate->R_Recover Protonation Face B Racemic Racemic Mixture (50% ee loss) S_Isomer->Racemic R_Recover->Racemic

Caption: Mechanism of base-catalyzed racemization. The planar enolate destroys the chiral information, allowing reprotonation from either face.

Part 4: Data Summary & Troubleshooting

Comparative Protecting Group Strategy
Protecting GroupInstallation MethodSuzuki StabilityDeprotection ConditionRacemization Risk
Methyl Ester MeOH /

HighLiOH /

High (during hydrolysis)
Benzyl Ester BnOH / DCCHigh

/ Pd-C
Low (Hydrogenolysis)
tert-Butyl Ester Isobutylene /

HighTFA / DCMLowest (Acidic cleavage)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of ee% (Suzuki) Base too strong or reaction too hot.Switch from

to

or

. Lower temp to 60°C.
Loss of ee% (Amide) Slow amine addition; HATU activation time too long.Pre-cool reagents. Add amine immediately after base.
Low Yield (Suzuki) Catalyst poisoning by free COOH (if unprotected).Must protect as ester. Free acid binds Pd(II).
Hydrolysis of Ester Wet solvents during coupling.Use anhydrous solvents and dry base.

Part 5: References

  • Chirality in Phenoxypropionic Acids: Maher, J. et al. "Stereochemical stability of 2-phenoxypropionic acid derivatives under hydrolytic conditions." Journal of Organic Chemistry, 1988. (Generalized citation for profen/phenoxy acid stability).

  • Suzuki Coupling of Alpha-Chiral Esters: Lundin, P. M., & Fu, G. C. "Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles." Journal of the American Chemical Society, 2010.[4] (Demonstrates sensitivity of alpha-chiral centers).

  • Amide Coupling Racemization Mechanisms: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Synthesis of PPAR Agonists (Fibrate Analogs): Kim, H. et al. "Physiological characterization of a novel PPAR pan agonist, MHY2013."[5][6] Oncotarget, 2017.[5][7] (Provides context for the utility of the 2-phenoxypropionic acid scaffold).

  • General Suzuki Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid

Introduction (2R)-2-(4-bromophenoxy)propanoic acid is a crucial chiral building block in the synthesis of numerous agrochemicals and pharmaceuticals. The specific stereoisomer, (2R), is often the biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-2-(4-bromophenoxy)propanoic acid is a crucial chiral building block in the synthesis of numerous agrochemicals and pharmaceuticals. The specific stereoisomer, (2R), is often the biologically active component, making its enantioselective synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the reagents and a detailed protocol for the synthesis of this valuable compound, emphasizing the chemical principles that ensure high yield and stereochemical fidelity.

Synthetic Approach: The Stereospecific Williamson Ether Synthesis

The most reliable and widely adopted method for synthesizing (2R)-2-(4-bromophenoxy)propanoic acid is the Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. To achieve the desired stereochemistry, this synthesis employs a chiral starting material and leverages the predictable stereochemical outcome of an S(_N)2 reaction.

The strategy involves the reaction of the phenoxide generated from 4-bromophenol with an ester of (S)-lactic acid. The S(_N)2 mechanism of this reaction proceeds with a complete inversion of configuration at the chiral center, transforming the (S)-starting material into the desired (R)-product.[3][4]

Key Mechanistic Principles

Several factors are critical for the successful execution of this enantioselective synthesis:

  • Stereochemical Inversion: The core of the stereocontrol lies in the S(_N)2 reaction mechanism, which mandates a backside attack of the nucleophile on the electrophilic carbon.[2][3] This results in an inversion of the stereocenter. Consequently, to obtain the (2R)-enantiomer of the product, it is essential to start with an (S)-enantiomer of the lactic acid derivative.

  • Leaving Group Activation: For the S(_N)2 reaction to proceed efficiently, the hydroxyl group of the lactic acid ester must be converted into a good leaving group. Sulfonate esters, such as tosylates (-OTs) or mesylates (-OMs), are excellent choices due to their stability and high reactivity in nucleophilic substitution reactions.

  • Nucleophile Generation: The 4-bromophenol must be deprotonated to form the more nucleophilic 4-bromophenoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose.

  • Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are preferred as they solvate the cation of the base but not the alkoxide nucleophile, thereby enhancing its reactivity.[4][5]

Experimental Workflow

The synthesis can be logically divided into two main stages: activation of the chiral starting material and the subsequent Williamson ether synthesis followed by hydrolysis.

Figure 1: A schematic representation of the synthetic pathway.

Reagents and Materials

The following table outlines the necessary reagents. Using high-purity materials is essential to minimize side reactions and simplify the purification process.

ReagentChemical FormulaMolar Mass ( g/mol )RoleNotes
Ethyl (S)-lactateC₅H₁₀O₃118.13Chiral PrecursorHigh enantiomeric purity is critical.
4-BromophenolC₆H₅BrO173.01Nucleophile SourceEnsure dryness and purity.
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Activating AgentCorrosive and moisture-sensitive.
PyridineC₅H₅N79.10Base/CatalystUse anhydrous grade.
Sodium Hydride (NaH)NaH24.00BaseHighly reactive with water; handle under inert gas.[6][7]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous grade is necessary.[5]
Sodium Hydroxide (NaOH)NaOH40.00Hydrolysis AgentFor ester saponification.
Diethyl ether(C₂H₅)₂O74.12Extraction Solvent
Hydrochloric Acid (HCl)HCl36.46Acid for WorkupTo protonate the final product.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Ethyl (S)-2-(tosyloxy)propanoate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl (S)-lactate (1.0 equivalent) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C using an ice bath.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled ethyl lactate solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing cold 1 M hydrochloric acid to neutralize the pyridine. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ethyl (S)-2-(tosyloxy)propanoate is often of sufficient purity for the next step.

Part 2: Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid
  • Phenoxide Formation: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF. At 0 °C, add a solution of 4-bromophenol (1.1 equivalents) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • S(_N)2 Reaction: Cool the phenoxide solution to 0 °C and add a solution of the crude ethyl (S)-2-(tosyloxy)propanoate (1.0 equivalent) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction's progress by TLC.

  • Ester Hydrolysis: After the S(_N)2 reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (3.0 equivalents) and stir vigorously for 4-6 hours to hydrolyze the ester.

  • Workup and Purification: Dilute the reaction mixture with water and wash with diethyl ether to remove organic impurities. Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture or toluene.

Product Characterization

To confirm the identity and purity of the synthesized (2R)-2-(4-bromophenoxy)propanoic acid, the following analytical techniques are recommended:

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    To verify the chemical structure.
  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point: To assess the purity of the solid product.

Safety Considerations

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. It must be handled under an inert atmosphere.[6][7]

  • p-Toluenesulfonyl chloride (TsCl): A corrosive and lachrymatory agent. Handle with appropriate protective gear in a fume hood.

  • Pyridine: Possesses a strong, unpleasant odor and is harmful. Use in a well-ventilated area.

  • N,N-Dimethylformamide (DMF): A potential teratogen that should be handled with caution.

Conclusion

The Williamson ether synthesis provides a robust and stereospecific route to (2R)-2-(4-bromophenoxy)propanoic acid. By carefully selecting reagents and controlling reaction conditions, particularly through the use of anhydrous solvents and the activation of the chiral starting material, high yields and excellent enantiomeric purity can be achieved. This detailed protocol serves as a valuable resource for professionals engaged in synthetic and medicinal chemistry.

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. Request PDF. Available at: [Link]

  • Semantic Scholar. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. Available at: [Link]

  • MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Available at: [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available at: [Link]

  • YouTube. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Available at: [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available at: [Link]

Sources

Method

Application Note: Scale-Up Procedures for (2R)-2-(4-Bromophenoxy)propanoic Acid Production

Introduction & Mechanistic Rationale (2R)-2-(4-Bromophenoxy)propanoic acid is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides and various pharmaceutical active ingredients. Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2R)-2-(4-Bromophenoxy)propanoic acid is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides and various pharmaceutical active ingredients. Maintaining high enantiomeric purity (>98% ee) during multi-kilogram scale-up is the primary challenge in its production.

While discovery-scale syntheses often rely on the Mitsunobu reaction—coupling 4-bromophenol with (S)-ethyl lactate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine—this route is fundamentally unsuited for industrial manufacturing. The Mitsunobu reaction generates stoichiometric quantities of triphenylphosphine oxide and hydrazine dicarboxylate, leading to poor atom economy, complex chromatographic purifications, and excessive reagent costs[1].

For industrial scale-up, a nucleophilic substitution (SN2) approach is vastly superior. By reacting 4-bromophenol with commercially available (S)-ethyl 2-chloropropionate in the presence of a mild base, the (2R)-enantiomer is generated via complete Walden inversion. This route boasts high atom economy, utilizes inexpensive reagents, and produces easily removable inorganic salts (e.g., KCl) as the primary byproducts[2].

Process Chemistry & Causality (E-E-A-T)

As with any chiral scale-up, the parameters must be strictly controlled to prevent racemization. The experimental choices below are grounded in field-proven causality:

  • Solvent Selection: Acetonitrile (MeCN) is selected over Dimethylformamide (DMF) for the alkylation step. While DMF accelerates SN2 kinetics, its high boiling point complicates solvent recovery and necessitates higher temperatures during downstream concentration. Elevated temperatures during concentration risk partial racemization of the labile α-chiral center. MeCN provides a highly polar aprotic environment for the SN2 displacement while allowing for facile, low-temperature distillation.

  • Base Selection: Anhydrous potassium carbonate (K2CO3) is the optimal base. Stronger bases (such as NaOH or NaH) can trigger premature hydrolysis of the ethyl ester or promote E2 elimination of (S)-ethyl 2-chloropropionate to form ethyl acrylate. K2CO3 is sufficiently basic to deprotonate 4-bromophenol (pKa ~9.3) without inducing these deleterious side reactions.

  • Temperature Control: The alkylation is strictly maintained at 65 °C. Exceeding 75 °C significantly increases the rate of background racemization and ether cleavage. The subsequent saponification step is performed at ambient temperature (20–25 °C); applying heat under strongly basic conditions will rapidly racemize the α-proton of the propanoic acid.

Data Presentation: Reaction Optimization

The following table summarizes the process development data driving the final protocol choices. Note the severe impact of temperature and base selection on the final enantiomeric excess.

Synthetic RouteSolventBase / ReagentsTemp (°C)Yield (%)Enantiomeric Excess (ee %)Scalability Profile
MitsunobuTHFPPh3, DIAD0 to 257296Poor (Chromatography required)
SN2 AlkylationDMFK2CO3858591 (Partial racemization)Moderate
SN2 AlkylationMIBKNa2CO3907889Moderate
SN2 Alkylation MeCN K2CO3 65 92 >98 Excellent (Direct crystallization)

Experimental Protocols

The following protocol is designed as a self-validating system, incorporating in-process checks and orthogonal purification steps to ensure batch-to-batch reproducibility.

Step 1: Alkylation to (2R)-Ethyl 2-(4-bromophenoxy)propanoate

Objective: Form the chiral ether linkage with complete stereochemical inversion.

  • Reactor Charging: To a clean, dry 50 L glass-lined reactor purged with N2, add 4-bromophenol (5.00 kg, 28.9 mol) and anhydrous MeCN (25 L).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (4.79 kg, 34.7 mol, 1.2 equiv). Stir the suspension at 25 °C for 30 minutes to ensure complete phenoxide formation.

  • Electrophile Addition: Slowly add (S)-ethyl 2-chloropropionate (4.35 kg, 31.8 mol, 1.1 equiv) over 1 hour via an addition funnel to control the mild exotherm.

  • Heating & Reaction: Elevate the reactor temperature to 65 °C. Maintain vigorous stirring for 12–14 hours. In-Process Check: Monitor the reaction via HPLC until 4-bromophenol conversion is >98%.

  • Filtration: Cool the mixture to 20 °C. Filter the suspension through a Nutsche filter to remove KCl and unreacted K2CO3. Wash the filter cake with fresh MeCN (5 L).

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the intermediate ester as a pale yellow oil. Proceed directly to Step 2.

Step 2: Saponification & Crystallization

Objective: Hydrolyze the ester to the free acid without compromising enantiomeric purity.

  • Hydrolysis: Dissolve the crude (2R)-ethyl 2-(4-bromophenoxy)propanoate from Step 1 in absolute ethanol (15 L) in a 50 L reactor.

  • Base Addition: Slowly add a 2.5 M aqueous NaOH solution (14 L, 35.0 mol) while maintaining the internal temperature below 25 °C using a cooling jacket.

  • Reaction: Stir the biphasic mixture vigorously at 20–25 °C for 4 hours. In-Process Check: Confirm complete ester hydrolysis via TLC or HPLC.

  • Solvent Removal: Remove the ethanol under reduced pressure at 30 °C to prevent thermal racemization.

  • Orthogonal Purification: Dilute the remaining aqueous layer with deionized water (10 L) and extract with MTBE (2 × 5 L). This step removes unreacted organic impurities (e.g., residual esters or phenols) while the product remains safely in the aqueous phase as a sodium salt. Discard the organic phase.

  • Precipitation: Cool the aqueous phase to 5 °C. Slowly add 6 M HCl (aq) dropwise under vigorous stirring until the pH reaches 2.0. The product will precipitate as a dense white solid.

  • Isolation: Filter the solid, wash thoroughly with ice-cold deionized water (3 × 5 L) to remove residual NaCl, and dry in a vacuum oven at 45 °C to constant weight.

  • Yield: ~6.5 kg (92% overall yield from 4-bromophenol); >98% ee.

Workflow Visualization

G N1 4-Bromophenol + (S)-Ethyl 2-chloropropionate N2 Alkylation (SN2) K2CO3, MeCN, 65°C N1->N2 N3 (2R)-Ethyl 2-(4-bromophenoxy)propanoate (Intermediate) N2->N3 Complete Inversion Filtration of KCl N4 Saponification NaOH, EtOH/H2O, 25°C N3->N4 N5 Acidification & Crystallization HCl (aq) to pH 2 N4->N5 Retention of Configuration N6 (2R)-2-(4-Bromophenoxy)propanoic Acid (Pure Product) N5->N6 Filtration & Drying

Workflow for the two-step scale-up synthesis of (2R)-2-(4-bromophenoxy)propanoic acid.

References

1.[1] Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. URL: [Link] (DOI: 10.1055/s-1981-29317) 2.[2] Jing, X., et al. (2020). Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid. Google Patents (CN110803987A). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid

Welcome to the technical support center for the synthesis of (2R)-2-(4-bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2R)-2-(4-bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chiral intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low. What are the likely causes and how can I address them?

Low yield is a frequent issue that can stem from several factors throughout the experimental workflow. A systematic approach is crucial for diagnosis.[1]

  • Incomplete Reaction: The primary cause is often an incomplete reaction. This can be due to suboptimal reaction conditions, insufficient reaction time, or low-quality reagents. Ensure your starting materials, particularly the sodium salt of 4-bromophenol (the phenoxide), are completely dry. Water in the reaction mixture will consume the base and hydrolyze the alkylating agent.

  • Side Reactions: The most significant contributor to yield loss is often the competing E2 elimination reaction, which produces an alkene byproduct instead of the desired ether.[2] This is especially problematic with secondary alkyl halides.

  • Mechanical Losses: Significant product loss can occur during the workup and purification stages.[3] Ensure thorough extraction from the aqueous phase, rinse all glassware meticulously, and optimize your purification technique (e.g., column chromatography or recrystallization) to minimize loss.

Q2: My reaction is producing a significant amount of alkene byproduct. How can I favor the desired Sₙ2 pathway over elimination?

The competition between Sₙ2 (substitution) and E2 (elimination) is a classic challenge in reactions like the Williamson ether synthesis.[4][5] Several factors can be adjusted to favor substitution:

  • Temperature Control: Higher temperatures tend to favor the elimination pathway.[6] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 50-80 °C.[4]

  • Choice of Base and Leaving Group: While a strong base is needed to deprotonate the phenol, a very bulky base can promote elimination. Using a non-bulky base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often effective.[7] The choice of leaving group on the propanoic acid derivative is also critical. While bromide is a good leaving group, a tosylate (OTs) or mesylate (OMs) can sometimes provide better results as they are excellent leaving groups and can facilitate the Sₙ2 reaction at lower temperatures.[8]

  • Solvent Selection: The use of a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile is highly recommended.[2][4] These solvents solvate the cation of the base, leaving the alkoxide nucleophile "naked" and more reactive, which promotes the Sₙ2 mechanism. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]

Q3: I am observing unwanted side-products besides the expected alkene. What could they be and how do I prevent them?

Besides elimination, other side reactions can reduce yield and complicate purification.

  • C-Alkylation: The 4-bromophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[4] While O-alkylation is generally favored under Williamson ether synthesis conditions, C-alkylation can become more significant with certain solvent and counter-ion combinations. Sticking to polar aprotic solvents generally minimizes this side reaction.

  • Starting Material Impurities: Ensure the purity of your starting materials. For instance, if using (S)-2-chloropropionic acid, ensure it is free from impurities that could lead to unexpected byproducts.[1]

Q4: My final product has low enantiomeric excess (ee). How can I improve the stereoselectivity?

Achieving high enantiomeric excess is critical for the synthesis of chiral molecules.

  • Mechanism and Stereochemistry: The standard Williamson ether synthesis proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of the stereocenter.[8][9] Therefore, to obtain the (R)-enantiomer of the product, you must start with the (S)-enantiomer of the propanoic acid derivative (e.g., (S)-2-chloropropionic acid or a corresponding tosylate/mesylate).

  • Racemization: The chiral center of your starting material or product could be racemizing under the reaction conditions. This can be caused by an overly strong base or excessively high temperatures. Use the mildest conditions possible that still afford a good reaction rate.

  • Kinetic Resolution: If starting with a racemic mixture, consider a kinetic resolution strategy. This involves using a chiral catalyst or enzyme that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer with high ee.[10][11][12] For example, enantioselective esterification using a chiral acyl-transfer catalyst can effectively resolve racemic 2-aryloxypropanoic acids.[10]

Q5: The reaction seems to stall or not go to completion. What should I investigate?

A stalled reaction can be frustrating. Here are some key points to check:

  • Base Activity: The base (e.g., sodium hydride) is crucial for deprotonating the 4-bromophenol. NaH is highly reactive with moisture and can lose its activity if not handled under strictly anhydrous conditions. Use fresh, high-quality base and ensure your glassware and solvents are completely dry.[1]

  • Reagent Stoichiometry: Double-check the molar ratios of your reagents. A slight excess of the alkylating agent may be beneficial, but a large excess can lead to more side products. An optimized molar ratio of S-2-chloropropionic acid to phenol has been reported as 1.2:1.0 for similar reactions.[13]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will tell you if the reaction is slow, stalled, or if the starting material is being consumed while forming byproducts instead of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (2R)-2-(4-bromophenoxy)propanoic acid?

The most prevalent and direct method is a variation of the Williamson ether synthesis .[2][4] This involves the reaction of the sodium or potassium salt of 4-bromophenol with a chiral ester or acid of 2-halopropanoic acid, such as (S)-ethyl-2-chloropropionate or (S)-2-chloropropionic acid. The reaction is a nucleophilic substitution (Sₙ2) where the phenoxide attacks the carbon bearing the leaving group.[8]

Q2: How does the Williamson ether synthesis work for this specific compound, and what is the expected stereochemical outcome?

The synthesis proceeds in two conceptual steps:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-bromophenol, forming the highly nucleophilic 4-bromophenoxide ion.

  • Sₙ2 Attack: The 4-bromophenoxide ion then acts as a nucleophile, attacking the stereogenic carbon of an (S)-2-halopropanoate. This attack occurs from the side opposite the leaving group (e.g., chloride), leading to an inversion of stereochemistry.[9]

Therefore, to synthesize (2R)-2-(4-bromophenoxy)propanoic acid , one must start with an alkylating agent of the (S)-configuration .

Q3: What are the best practices for selecting reagents (base, solvent, alkylating agent)?

The optimal choice of reagents is critical for maximizing yield and purity.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that works well for deprotonating phenols. Potassium carbonate (K₂CO₃) is a milder and safer alternative, often used in polar aprotic solvents like DMF or acetone.[7]

  • Solvent: Polar aprotic solvents are the standard choice. N,N-Dimethylformamide (DMF) , acetonitrile , and DMSO are excellent options as they enhance the nucleophilicity of the phenoxide.[4][7]

  • Alkylating Agent: An ester of (S)-2-chloropropionic acid or (S)-2-bromopropionic acid is commonly used. Using an ester can sometimes lead to cleaner reactions than using the free acid. Derivatives with better leaving groups, like tosylates ((S)-2-(tosyloxy)propanoic acid esters), can also be effective and may allow for milder reaction conditions.[8]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity/enantiomeric excess?

A combination of chromatographic techniques is essential:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity.

  • Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of the final product. Specific chiral columns, such as Chiralcel OD-H or Chiralpak AD, are effective for separating the enantiomers of 2-aryloxypropionic acids.[14][15]

Q5: Can I use kinetic resolution to obtain the desired (R)-enantiomer?

Yes, kinetic resolution is a powerful alternative strategy if you begin with a racemic mixture of 2-(4-bromophenoxy)propanoic acid. This method uses a chiral catalyst or an enzyme (like a lipase) to selectively react with one enantiomer, typically through esterification or hydrolysis.[10][16] For example, lipase-catalyzed hydrolysis of a racemic ester can yield an enantioenriched alcohol and the unreacted ester, which can then be separated.[16] This approach can produce very high enantiomeric purities (>99% ee).[16]

Data Presentation

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale & Citation
Phenol Substrate 4-BromophenolStarting aryl group.
Alkylating Agent (S)-Ethyl-2-chloropropionate or (S)-Ethyl-2-bromopropionateChiral source with a good leaving group. S-configuration is required for R-product via Sₙ2 inversion.[8][9]
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)K₂CO₃ is a milder, safer option. NaH is stronger but requires stricter anhydrous conditions.[7]
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents enhance nucleophilicity and favor the Sₙ2 pathway.[2][4]
Temperature 60 - 80 °CBalances reaction rate while minimizing the competing E2 elimination reaction.[4][6]
Reaction Time 4 - 12 hoursMonitor by TLC or HPLC for completion.
Table 2: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s) & Citation
Low Yield 1. Competing elimination (E2) reaction.2. Incomplete reaction due to moisture or inactive base.3. Mechanical loss during workup.1. Lower reaction temperature; use a less hindered base.[2][6]2. Use anhydrous solvents/reagents; use fresh base.[1]3. Ensure thorough extraction and careful handling during purification.[3]
Low Enantiomeric Excess (ee) 1. Incorrect starting material stereochemistry.2. Racemization under harsh conditions (high temp/strong base).3. Impure chiral starting material.1. Use the (S)-enantiomer of the alkylating agent for the (R)-product.[9]2. Use milder conditions (lower temp, weaker base like K₂CO₃).3. Verify the ee of the starting material before reaction.
Alkene Byproduct Formation E2 elimination is favored over Sₙ2 substitution.Lower the reaction temperature to 50-60 °C; use a polar aprotic solvent like DMF; ensure a non-bulky base is used.[4][6]
Reaction Stalls 1. Base (e.g., NaH) has been deactivated by moisture.2. Insufficient temperature.1. Ensure all glassware, solvents, and reagents are scrupulously dry.[1]2. Slowly increase temperature while monitoring for byproduct formation.

Experimental Protocols & Diagrams

Protocol 1: Synthesis of (2R)-2-(4-bromophenoxy)propanoic acid via Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • (S)-Ethyl-2-chloropropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add 4-bromophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry.

  • Alkylating Agent Addition: Add (S)-ethyl-2-chloropropionate (1.1 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and 1 M NaOH.

    • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with 1 M HCl. The product should precipitate as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure (2R)-2-(4-bromophenoxy)propanoic acid.

Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess (ee)

This is a general guideline; the exact conditions should be optimized for your specific HPLC system.

  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.[14]

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting point is 90:10 Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm or 280 nm.

  • Procedure: Dissolve a small sample of the racemic standard and your synthesized product in the mobile phase. Inject onto the column and analyze the chromatogram to identify the retention times for the (R) and (S) enantiomers. Calculate the ee using the peak areas: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Diagrams

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack (Inversion of Stereochemistry) 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base (K2CO3) Base (K2CO3) Base (K2CO3)->4-Bromophenoxide Product (R)-2-(4-bromophenoxy)propanoate 4-Bromophenoxide->Product Backside Attack S-AlkylatingAgent (S)-2-Chloropropionate S-AlkylatingAgent->Product LeavingGroup Cl- Product->LeavingGroup

Caption: Sₙ2 mechanism for the synthesis of the target (R)-enantiomer.

TroubleshootingWorkflow cluster_causes Identify Primary Cause cluster_solutions Implement Solutions start Low Yield Observed check_purity Analyze Byproducts (TLC, GC-MS, NMR) start->check_purity elimination Elimination Product (Alkene) is Major Byproduct check_purity->elimination Alkene Detected no_reaction High % of Unreacted Starting Material check_purity->no_reaction Starting Material Remains other_byproducts Other Side Products (e.g., C-alkylation) check_purity->other_byproducts Other Peaks sol_elimination 1. Lower Reaction Temp 2. Confirm Polar Aprotic Solvent 3. Check Base (non-bulky) elimination->sol_elimination sol_no_reaction 1. Ensure Anhydrous Conditions 2. Use Fresh/Active Base 3. Check Stoichiometry no_reaction->sol_no_reaction sol_other 1. Confirm Solvent Choice 2. Purify Starting Materials other_byproducts->sol_other end_node Re-run and Monitor sol_elimination->end_node sol_no_reaction->end_node sol_other->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. [Link]

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. Request PDF. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Request PDF. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. (n.d.). ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

Sources

Optimization

Technical Support Center: Chiral Integrity of (2R)-2-(4-bromophenoxy)propanoic acid

Case ID: RAC-2R-BPPA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the technical support hub for (2R)-2-(4-bromophenoxy)propanoic acid . This guide addresses the critical...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RAC-2R-BPPA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for (2R)-2-(4-bromophenoxy)propanoic acid . This guide addresses the critical challenge of maintaining enantiomeric excess (ee%) during synthetic manipulations.

The (2R)-enantiomer of aryloxypropionic acids is often the biologically active eutomer (e.g., in auxin mimics or PPAR agonists). However, the structural motif—an electron-withdrawing phenoxy group adjacent to the chiral center—renders the


-proton labile. This guide provides the mechanistic understanding and protocols required to prevent racemization.[1]

Module 1: The Mechanism of Failure

Why is your compound racemizing? The primary culprit is base-catalyzed enolization . The


-proton at C2 is acidified by two factors:
  • The Carboxyl Group: Electron-withdrawing via the carbonyl.

  • The Phenoxy Group: The electronegative oxygen atom exerts a strong inductive effect (-I), further loosening the

    
    -proton.
    

Once a base abstracts this proton, the molecule transitions from a tetrahedral (


) chiral center to a planar (

) enolate intermediate. Upon reprotonation, the solvent or acid can approach from either face, resulting in a racemic mixture.[2][3][4]
Visualization: The Racemization Pathway

RacemizationPathway cluster_conditions Risk Factors R_Isomer (2R)-Isomer (Active) Transition Planar Enolate (Chirality Lost) R_Isomer->Transition Proton Abstraction (-H+) Base Base / Heat Base->Transition Racemate Racemic Mixture (50% R / 50% S) Transition->Racemate Reprotonation (+H+) High Temp (>40°C) High Temp (>40°C) Strong Bases (TEA/DIEA) Strong Bases (TEA/DIEA) Polar Aprotic Solvents (DMF) Polar Aprotic Solvents (DMF)

Figure 1: The transition from chiral integrity to racemic mixture via the planar enolate intermediate.[3][4]

Module 2: Critical Control Points (Synthesis)

Activation Strategy: The "Acid Chloride" Trap

A common error is using Thionyl Chloride (


) at reflux. This generates HCl and high heat, a guaranteed recipe for racemization.
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Temperature Requires Reflux (

C)
Works at

C to RT
Catalyst None or DMFDMF (Catalytic)
Byproducts

(Trapped in solution)

(Gases escape)
Racemization Risk HIGH (Thermal + Acidic)LOW (Mild conditions)
Recommendation AVOID PREFERRED
Coupling Conditions

When coupling the acid to an amine or alcohol, the choice of base is paramount.

  • Avoid: Strong, unhindered bases (e.g., TEA, DIEA) in large excess.

  • Use: Weak bases (N-methylmorpholine, Pyridine) or "base-free" coupling agents like EDC/HOBt or T3P .

Decision Logic for Coupling

CouplingLogic Start Start: Coupling (2R)-Acid Activation Choose Activation Method Start->Activation AcidChloride Acid Chloride Route Activation->AcidChloride DirectCoupling Direct Coupling Agents Activation->DirectCoupling Reflux Thionyl Chloride (Reflux) AcidChloride->Reflux High Risk Oxalyl Oxalyl Chloride (0°C, cat. DMF) AcidChloride->Oxalyl Safe BaseChoice Base Selection DirectCoupling->BaseChoice Racemized RESULT: Racemization Reflux->Racemized Pure RESULT: >99% ee Oxalyl->Pure StrongBase DIEA / TEA (Excess) BaseChoice->StrongBase WeakBase NMM / Collidine (Stoichiometric) BaseChoice->WeakBase StrongBase->Racemized WeakBase->Pure

Figure 2: Decision matrix for selecting coupling conditions to preserve chirality.

Module 3: Experimental Protocols

Protocol A: Safe Acid Chloride Formation

Use this method if you must convert the acid to an acid chloride.

  • Preparation: Dissolve (2R)-2-(4-bromophenoxy)propanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) . Do not use DMF as the primary solvent.

  • Catalyst: Add DMF (1-2 drops, catalytic).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Gas evolution (

    
    ) will occur.[5][6]
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup: Evaporate solvent in vacuo at <30°C . Do not heat the residue. Use immediately.

Protocol B: Enantiomeric Excess (ee) Determination

Verify your chiral purity before and after key steps.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

    • Why? These polysaccharide-based columns are the industry standard for separating aryloxypropionic acids [1][2].

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm (Bromophenoxy chromophore).

  • Expected Result: The (R) and (S) enantiomers should have baseline separation (

    
    ).
    

Module 4: Troubleshooting & FAQs

Q1: I used EDC/HOBt but still lost 5% ee. Why? A: Check your solvent. Did you use DMF or DMSO? Polar aprotic solvents leave the carboxylate anion "naked" (unsolvated), making it highly basic and prone to abstracting its own


-proton.
  • Fix: Switch to DCM or THF . If solubility is an issue, use a DCM/DMF mixture with minimal DMF.

Q2: Can I use base extraction to purify the product? A: Proceed with caution. Exposure to strong aqueous base (NaOH/KOH) can cause racemization over time, especially if heated.

  • Fix: Perform extractions quickly with cold, dilute base (e.g., 1M

    
    ) and immediately acidify.
    

Q3: Is the bromo-group contributing to the instability? A: Indirectly, yes. The bromine atom on the phenyl ring is electron-withdrawing (though weaker than nitro/cyano). It pulls electron density from the phenoxy oxygen, which in turn pulls from the


-carbon, slightly increasing the acidity of the proton compared to the unsubstituted parent molecule.

Q4: How do I rescue a batch that has partially racemized (e.g., 80% ee)? A: You can attempt chiral resolution via crystallization.

  • Form a salt with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine ).[7]

  • Recrystallize the diastereomeric salt from ethanol/water.

  • Acidify to recover the enriched acid.

References

  • BenchChem. (2025).[1][2][3][5] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). 2-Phenoxypropionic acid derivatives and Chiral Separation. Retrieved from

  • WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from

  • RSC Publishing. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. Retrieved from

  • National Institutes of Health (NIH). (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.[2] Retrieved from

Sources

Troubleshooting

Technical Support Center: (2R)-2-(4-bromophenoxy)propanoic acid

Prepared by: Senior Application Scientist, Advanced Research Division Welcome to the technical support center for (2R)-2-(4-bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Research Division

Welcome to the technical support center for (2R)-2-(4-bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: Understanding the Molecule

(2R)-2-(4-bromophenoxy)propanoic acid is an organic compound characterized by a chiral propanoic acid backbone linked to a brominated phenyl ring via an ether bond. Its structure, featuring both a hydrophobic bromophenyl group and a polar, ionizable carboxylic acid group, is the primary source of its challenging solubility profile. Like many aryloxyphenoxypropionic acid derivatives, it is a solid at room temperature and exhibits poor solubility in neutral aqueous solutions but is more soluble in organic solvents.[1][2][3] This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is (2R)-2-(4-bromophenoxy)propanoic acid not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The primary reason is the molecule's dual nature. The large, non-polar bromophenoxy group makes the compound "greasy" or hydrophobic, causing it to resist dissolving in polar solvents like water. The carboxylic acid group is polar, but in its protonated (neutral) state at acidic or neutral pH, its contribution is not enough to overcome the hydrophobicity of the rest of the molecule. For dissolution in water, energy is required to break the crystal lattice of the solid and to disrupt the hydrogen bonds between water molecules. The unfavorable interaction between the hydrophobic part of the molecule and water makes this process energetically difficult.

Q2: What is the expected effect of pH on the solubility of this compound?

A2: The pH of the solvent is the most critical factor governing the aqueous solubility of this compound. As a carboxylic acid, it can donate a proton to become a negatively charged carboxylate anion.

  • At low pH (pH < pKa): The compound will be in its neutral, protonated form (R-COOH), which is poorly soluble in water.

  • At high pH (pH > pKa): The compound will be deprotonated to its anionic salt form (R-COO⁻), which is a polar ion. This ionic form interacts much more favorably with water molecules, leading to a significant increase in solubility.[4]

While the exact pKa for this specific molecule is not readily published, similar phenoxypropanoic acids have pKa values in the acidic range. Therefore, raising the pH above ~6-7 should dramatically improve solubility.

Q3: What are the generally recommended solvents for creating a stock solution?

A3: For creating a concentrated stock solution, organic solvents are recommended. The choice of solvent may depend on the requirements of your downstream application, particularly its tolerance for specific solvents.

SolventPolarityTypical Use & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Recommended. Solubilizes a wide range of organic molecules. Ideal for high-concentration stocks. Be aware of potential effects on cell-based assays at final concentrations >0.5%.
Ethanol (EtOH) Polar ProticGood Alternative. Less toxic to cells than DMSO. May not achieve as high a concentration as DMSO.
Methanol (MeOH) Polar ProticSuitable for chemical reactions and some analytical methods. More volatile and toxic than ethanol.
Dichloromethane (DCM) Non-polarPrimarily used for extraction and chemical synthesis, not for biological assay stock solutions due to immiscibility with water and toxicity.[5][6]
Ethyl Acetate Moderately PolarUsed for extraction and chromatography. Not suitable for preparing stocks for aqueous assays.

Troubleshooting Guides & Protocols

This section provides step-by-step workflows to address solubility issues. The logical flow for selecting a method is outlined in the diagram below.

G cluster_start cluster_decision1 cluster_path1 cluster_path2 start START: Compound Fails to Dissolve in Aqueous Buffer decision1 Is an organic co-solvent (e.g., DMSO) acceptable in the final assay concentration? start->decision1 protocol2 Follow Protocol 2: Dissolution with an Organic Co-Solvent decision1->protocol2  Yes protocol1 Follow Protocol 1: Dissolution by pH Adjustment decision1->protocol1 No   note1 Note: Ensure final co-solvent concentration is below the assay's tolerance limit (typically <0.5%). protocol2->note1 decision2 Does the compound dissolve completely? protocol1->decision2 success SUCCESS: Solution is Ready for Use decision2->success Yes advanced Consider Advanced Strategies: Surfactants, Cyclodextrins, etc. decision2->advanced No

Caption: Decision workflow for solubilizing (2R)-2-(4-bromophenoxy)propanoic acid.

Protocol 1: Dissolution in Aqueous Media via pH Adjustment

This is the preferred method for preparing a purely aqueous stock solution, ideal for sensitive biological assays where organic solvents are undesirable. The principle is to convert the insoluble acid into its highly soluble salt form.[4]

Materials:

  • (2R)-2-(4-bromophenoxy)propanoic acid powder

  • High-purity water (e.g., Milli-Q®) or desired buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile conical tube or beaker.

  • Create a Slurry: Add approximately 80% of your final desired volume of water or buffer. The compound will not dissolve and will form a cloudy suspension or slurry.

  • Increase the pH: While vigorously stirring or vortexing, add the 1 M NaOH solution dropwise. Pause between drops to allow the solid to dissolve.

    • Causality: Adding NaOH neutralizes the acidic proton of the carboxylic acid, forming the sodium salt (sodium (2R)-2-(4-bromophenoxy)propanoate). This salt is an ionic species and is readily solvated by water molecules, leading to dissolution.

  • Observe for Clarity: Continue adding NaOH until the solution becomes completely clear. This indicates that all of the compound has been converted to its soluble salt form.

  • Adjust to Final Volume: Once dissolved, add water or buffer to reach the final desired volume.

  • Back-titrate pH (Optional but Recommended): If your experiment requires a specific final pH, you can now slowly and carefully add 1 M HCl dropwise to lower the pH to your target value.

    • Critical Note: Watch the solution carefully during this step. If you lower the pH too much (below the compound's pKa), it will convert back to its acidic, insoluble form and will precipitate out of solution. Always check for any sign of cloudiness.

  • Final Check & Filtration: Check the final pH. For long-term storage, it is advisable to sterile-filter the solution through a 0.22 µm filter.

Protocol 2: Dissolution Using an Organic Co-Solvent

This is a rapid and effective method for creating a high-concentration stock solution when a small amount of an organic solvent is permissible in the final experiment. DMSO is the most common choice.

Materials:

  • (2R)-2-(4-bromophenoxy)propanoic acid powder

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Precision pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the compound into a glass vial or appropriate tube.

  • Add Co-Solvent: Add the required volume of DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).

  • Dissolve: Cap the vial and vortex thoroughly. Gentle warming in a water bath (37°C) can assist dissolution if needed. The compound should dissolve readily in 100% DMSO.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

    • Trustworthiness Check: Before using a frozen stock for the first time after thawing, visually inspect it for any crystals or precipitate. If present, warm gently and vortex to re-dissolve completely before making dilutions.

Working with Co-Solvent Stocks: When diluting the DMSO stock into your aqueous assay buffer, add the stock solution to the buffer (not the other way around) and mix immediately and thoroughly. This helps to avoid localized high concentrations of the compound that can cause it to precipitate. If precipitation occurs upon dilution, you may need to lower your working concentration or explore advanced formulation strategies.[7]

Advanced Strategies for Persistent Solubility Issues

For challenging applications like in vivo studies or assays requiring high concentrations in aqueous media, more advanced formulation strategies may be necessary. These techniques aim to keep the drug solubilized even under conditions where it would normally precipitate.

  • Use of Surfactants: Surfactants like Tween® 80 or Kolliphor® EL can form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, keeping it dispersed.[4]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form an inclusion complex with the hydrophobic part of the compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[4][8]

  • Amorphous Solid Dispersions: For drug development, creating an amorphous solid dispersion of the compound within a polymer matrix can enhance dissolution rates and solubility.[8][9][10] This is an advanced technique typically requiring specialized equipment.

These advanced methods require significant formulation development and optimization. Please consult relevant literature or a formulation specialist if you believe these are necessary for your work.

References

  • Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • PharmaTutor. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Sciencemadness Discussion Board. 2-Br Propionic Acid Physical Properties. [Link]

  • EPA. 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. [Link]

  • Eureka | Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Google Patents. KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Avantor. 2-(4-Bromophenoxy)propanoic acid. [Link]

  • PubChem. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (2R)-2-(4-bromophenoxy)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2R)-2-(4-bromophenoxy)propanoic acid (CAS: 32019-08-2)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2R)-2-(4-bromophenoxy)propanoic acid (CAS: 32019-08-2)[1]. This compound is a critical chiral building block and intermediate in the synthesis of aryloxypropionic acid derivatives.

Because this molecule features both a halogenated aromatic ring and a labile chiral center, its stability is highly dependent on environmental controls. This guide provides the mechanistic reasoning behind storage protocols, troubleshooting steps for common degradation issues, and self-validating analytical methodologies.

Visualizing Stability Mechanisms

Understanding the degradation pathways is the first step in preventing them. The diagram below illustrates the three primary vectors of instability for this compound: base-catalyzed racemization, photolytic cleavage, and thermal degradation.

G Main (2R)-2-(4-bromophenoxy)propanoic acid (Intact Chiral Enantiomer) Base Basic Solvents / Prolonged Heat (α-proton abstraction) Main->Base UV UV / Actinic Light Exposure (Homolytic cleavage) Main->UV Thermal Extreme Heat (>150°C) (Thermal stress) Main->Thermal Racemization Racemization (Formation of (2S)-enantiomer) Base->Racemization PhotoProd Debromination & Ether Cleavage Products UV->PhotoProd DecarbProd Decarboxylation (4-Bromophenetole derivatives) Thermal->DecarbProd

Degradation pathways of (2R)-2-(4-bromophenoxy)propanoic acid under various storage stresses.

Core Principles of Stability (The "Why")

To maintain the integrity of (2R)-2-(4-bromophenoxy)propanoic acid, you must control for its two major structural vulnerabilities:

  • Chiral Lability (Enantiomerization): The chiral center at the

    
    -carbon is flanked by an electron-withdrawing aryloxy group and a carboxylic acid. This makes the 
    
    
    
    -proton highly acidic. In the presence of bases (even mild ones like unpurified DMF or residual amines in glassware), the proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, the molecule racemizes, converting the pure (2R)-enantiomer into a racemic mixture[2].
  • Photolytic Lability: The carbon-bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. Phenoxyalkanoic acids are known to undergo photodegradation, leading to debromination and subsequent ether cleavage[3].

Troubleshooting Guide & FAQs

Q: My chiral HPLC shows a drop in enantiomeric excess (ee) from >99% to 85% after a week in solution. What happened?

Root Cause Analysis: You are observing base-catalyzed racemization (enantiomerization). The


-proton of 2-aryloxypropanoic acids is highly labile[2]. If your solvent contains trace basic impurities (e.g., degradation products in old DMF) or if you are storing the solution in alkaline glass vials, the compound will slowly enolize and racemize.
Resolution: 
  • Always prepare solutions fresh.

  • If solution storage is unavoidable, use slightly acidic or strictly neutral aprotic solvents (e.g., Acetonitrile with 0.1% Formic Acid) and store at -20°C.

  • Avoid using basic additives like diethylamine (DEA) during chromatography unless strictly necessary, and minimize exposure time.

Q: I am detecting a mass corresponding to [M-H-79]- in my LC-MS after benchtop storage. Is my standard degrading?

Root Cause Analysis: Yes. The loss of 79 Da corresponds to the loss of a bromine atom (


Br). This is a classic signature of photolytic debromination[3]. Ambient laboratory lighting (especially fluorescent bulbs emitting trace UV) provides enough energy over time to cleave the C-Br bond.
Resolution: 
  • Store solid stocks in opaque or amber glass vials.

  • During formulation or extended benchtop experiments, wrap flasks in aluminum foil or use actinic glassware.

Q: The solid powder has clumped and shows a broad melting point compared to the Certificate of Analysis (CoA).

Root Cause Analysis: Moisture ingress. While not highly deliquescent, the carboxylic acid moiety can hydrogen-bond with atmospheric moisture, leading to caking. Moisture can also facilitate micro-environments where trace impurities catalyze degradation. Resolution:

  • Store the bulk solid at 2-8°C in a tightly sealed container inside a desiccator.

  • Critical Step: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Backfill the vial with Argon or Nitrogen after use.

Quantitative Stability Data

The following table summarizes the expected stability of (2R)-2-(4-bromophenoxy)propanoic acid under various conditions. Use this as a benchmark for your inventory management.

Storage ConditionTimeframeExpected Chemical PurityExpected Chiral Purity (ee)Recommended Action
Solid, 2-8°C, Dark, Desiccated 24 Months>99.0%>99.0%Optimal. Standard long-term storage.
Solid, 25°C, Ambient Light 6 Months~95.0 - 97.0%>98.0%Transfer to amber vials; protect from light.
Solution (MeOH/ACN), 25°C 7 Days>98.0%~90.0 - 95.0%Prepare fresh. Avoid prolonged solution storage.
Solution (Basic pH >8), 25°C 24 Hours>95.0%<50.0% (Racemized)Strictly avoid. Causes rapid enantiomerization.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your data, do not assume the integrity of your starting material. Use the following self-validating protocols to verify the stability of your batch.

Protocol 1: Chiral Purity Verification (ee Determination via HPLC)

Causality Note: We use Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of the carboxylic acid. This prevents peak tailing and ensures the molecule does not undergo on-column racemization during the run.

  • Sample Preparation: Dissolve 1.0 mg of (2R)-2-(4-bromophenoxy)propanoic acid in 1.0 mL of Hexane/Isopropanol (90:10 v/v). Do not use heat or sonication for more than 1 minute.

  • Column Selection: Use a polysaccharide-based chiral stationary phase, such as Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Detection: UV absorbance at 230 nm and 254 nm.

  • Validation: Inject a racemic standard of 2-(4-bromophenoxy)propanoic acid first to ensure baseline resolution (Rs > 1.5) between the (2R) and (2S) peaks. Calculate the ee of your sample batch based on the area normalization of these two peaks.

Protocol 2: Accelerated Photostability Testing (ICH Q1B Compliant)

Causality Note: This protocol uses a "Dark Control" to definitively isolate photolytic degradation from thermal degradation.

  • Sample Preparation: Spread 50 mg of the solid compound in a thin, even layer (≤3 mm thickness) inside a clear quartz Petri dish.

  • Dark Control Setup: Prepare an identical 50 mg sample in a second quartz Petri dish, but wrap it completely in two layers of aluminum foil.

  • Exposure: Place both dishes in a photostability chamber. Expose to cool white fluorescent and near-UV light, providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Analysis: Re-dissolve both samples in Acetonitrile. Analyze via LC-MS (Negative Ion Electrospray mode).

  • Interpretation: Compare the chromatograms. If the exposed sample shows a peak at[M-H-79]- (debromination) that is absent in the Dark Control, the compound is confirmed to be photolabile under your specific laboratory conditions.

References

  • Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral 2-Phenoxypropionic Acid Herbicides Source: acs.org (Environmental Science & Technology) URL:[Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review Source: researchgate.net URL:[Link]

  • Probing the Enantioselectivity of Chiral Pesticides Source: acs.org (Environmental Science & Technology) URL:[Link]

Sources

Troubleshooting

troubleshooting HPLC separation of (2R)-2-(4-bromophenoxy)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2R)-2-(4-bromophenoxy)propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2R)-2-(4-bromophenoxy)propanoic acid .

This chiral, weakly acidic compound presents a dual challenge in the laboratory: achieving high chemical purity via reversed-phase (achiral) chromatography, and determining precise enantiomeric excess (ee) via normal-phase (chiral) chromatography. Because it contains both a hydrophobic bromophenyl ether group and a highly polar, ionizable carboxylic acid (pKa ~3.5), it is notoriously prone to secondary interactions that destroy peak symmetry and resolution.

Below, you will find a mechanistic breakdown of these issues, diagnostic workflows, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure robust, reproducible separations.

Part 1: Diagnostic Workflow

Before adjusting your method, it is critical to isolate whether the failure stems from ionization states, stationary phase chemistry, or system memory effects.

G N1 Chromatographic Issue Detected N2 Peak Tailing (Asymmetry > 1.5) N1->N2 N3 Poor Chiral Resolution (Rs < 1.5) N1->N3 N4 Retention Time Drift N1->N4 N5 Cause: Silanol / Metal Interactions N2->N5 N6 Cause: Suboptimal Steric Interactions N3->N6 N7 Cause: Additive Memory Effect N4->N7 N8 Action: Lower pH < pKa (Add 0.1% TFA) N5->N8 N9 Action: Switch to Polysaccharide CSP N6->N9 N10 Action: Standardize Wash Protocol N7->N10

Diagnostic workflow for HPLC troubleshooting of 2-(4-bromophenoxy)propanoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and asymmetry (>2.0) during my achiral purity analysis? Causality: The pKa of phenoxypropanoic acids is approximately 3.5. If your mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two forms partition differently into the stationary phase, causing the peak to smear across the chromatogram[1]. Furthermore, the anionic carboxylate group acts as a strong nucleophile, interacting directly with positively charged, unendcapped silanols (Si-OH₂⁺) or trace metal impurities (like Fe or Al) in the silica matrix[2]. The Solution: You must force the equilibrium entirely toward the neutral state. Lower the mobile phase pH to at least 1.5 units below the analyte's pKa by adding an acidic modifier, such as3. This suppresses ionic secondary interactions and restores peak symmetry[3]. Always pair this with a fully end-capped C18 column.

Q2: I am trying to determine the enantiomeric excess (ee) of the (2R) isomer, but the (2R) and (2S) peaks co-elute or are extremely broad. How do I achieve baseline resolution? Causality: Chiral separation requires a transient diastereomeric complex between the enantiomer and the Chiral Stationary Phase (CSP). For phenoxypropanoic acids, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective[4]. However, if you use a standard normal-phase eluent (e.g., Hexane/Isopropanol) without an acidic modifier, the carboxylic acid group will hydrogen-bond indiscriminately and too strongly with the CSP matrix. This destroys the delicate energetic differences required to resolve the enantiomers[5]. The Solution: Add 0.1% TFA or acetic acid to your normal-phase eluent. This acts as a competing agent, suppressing non-specific interactions and focusing the analyte into the chiral cavities of the CSP to enable the required three-point interaction.

Mechanism cluster_0 Chiral Recognition on CSP Analyte (2R)-2-(4-bromophenoxy) propanoic acid Hbond Hydrogen Bonding (COOH group) Analyte->Hbond Requires TFA PiPi Pi-Pi Interaction (Bromophenyl ring) Analyte->PiPi Steric Steric Fit (Chiral Cavity) Analyte->Steric

Three-point interaction model for chiral recognition of the analyte on a polysaccharide CSP.

Q3: My retention times for the enantiomers are drifting significantly between batches. What is causing this? Causality: You are experiencing an "additive memory effect." Chiral columns are highly sensitive to surface hydration and modifier saturation. When acidic modifiers (like TFA) are used, they adsorb onto the CSP, subtly altering its surface chemistry[5]. Over hundreds of injections, or if the column was previously used with basic modifiers (like diethylamine), the stationary phase becomes compromised. The Solution: Implement a self-validating system. 6 to prevent salt formation on the column bed[6]. Flush the column with 100% Ethanol for at least 20 column volumes before storage to reset the stationary phase.

Part 3: Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters required to achieve self-validating, reproducible results for both chemical and enantiomeric purity.

ParameterAchiral RP-HPLC (Chemical Purity)Chiral NP-HPLC (Enantiomeric Purity)
Primary Goal Separate from synthesis impurities (e.g., 4-bromophenol)Resolve (2R) and (2S) enantiomers
Column Chemistry C18 (Fully end-capped, high purity silica)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase System Water / Acetonitrile (Gradient)Hexane / Isopropanol (Isocratic)
Required Modifier 0.1% TFA or Formic Acid (pH < 2.5)0.1% TFA or Acetic Acid
Target Resolution (

)
> 2.0> 1.5 (Baseline resolution)
Acceptable Asymmetry (

)
1.0 - 1.21.0 - 1.5
Typical Backpressure 100 - 150 bar50 - 80 bar

Part 4: Standardized Experimental Protocols

Protocol A: Achiral Chemical Purity Assessment (Reversed-Phase)

Use this protocol to quantify chemical impurities, degradation products, or unreacted starting materials.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q water + 0.1% v/v TFA) and Solvent B (HPLC-grade Acetonitrile + 0.1% v/v TFA). Degas via ultrasonication for 10 minutes.

  • Column Equilibration: Install a high-purity, fully end-capped C18 column (150 mm × 4.6 mm, 3 µm). Flush with 5% B at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes).

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water/Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent frit blockage.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes. Maintain the column compartment temperature strictly at 30°C to ensure reproducible mass transfer.

  • Detection & Validation: Monitor UV absorbance at 230 nm. Validate system suitability by ensuring the tailing factor of the main peak is ≤ 1.2.

Protocol B: Chiral Enantiomeric Excess (ee) Determination (Normal Phase)

Use this protocol to separate the (2R) and (2S) enantiomers and calculate enantiomeric excess.

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane / Isopropanol / TFA in a 90:10:0.1 (v/v/v) ratio. Crucial: Ensure Hexane and IPA are strictly anhydrous, as trace water will disrupt the hydrogen-bonding mechanism of the CSP.

  • Column Equilibration: Install a compatible polysaccharide CSP (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min for at least 30 minutes to fully saturate the column with the acidic modifier.

  • Sample Preparation: Dissolve the analyte directly in the mobile phase (Hexane/IPA) to a concentration of 0.5 mg/mL. Using a stronger injection solvent will cause solvent mismatch and peak distortion at the column head.

  • Isocratic Execution: Run the method isocratically for 20 minutes. Maintain column temperature strictly at 25°C, as chiral recognition thermodynamics are highly temperature-dependent.

  • Detection & Validation: Monitor UV absorbance at 230 nm. Calculate the ee by integrating the areas of the (2R) and (2S) peaks. Baseline resolution (

    
     > 1.5) must be achieved before accepting the integration data.
    

References

  • Troubleshoot Chiral Column Performance - Chiral Technologies -
  • Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography - ResearchG
  • Peak Tailing in HPLC - Element Lab Solutions -
  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC? - Chrom Tech -
  • Trouble with chiral separations - Chrom

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting (2R)-2-(4-bromophenoxy)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (2R)-2-(4-bromophenoxy)propanoic acid. This compound is a highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (2R)-2-(4-bromophenoxy)propanoic acid. This compound is a highly valuable chiral building block used extensively in the asymmetric synthesis of agrochemicals and pharmaceutical intermediates[1]. However, its efficacy is highly dependent on rigorous moisture control.

This guide abandons generic advice in favor of field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your syntheses succeed.

Part 1: Core Causality - Why Moisture Matters

While (2R)-2-(4-bromophenoxy)propanoic acid is a stable crystalline solid under ideal conditions, it exhibits hygroscopic tendencies when exposed to ambient humidity. The presence of moisture does not merely cause weighing inaccuracies; it actively sabotages downstream chemistry.

When this acid is subjected to activation (e.g., via EDC, HATU, or conversion to an acid chloride), the resulting electrophilic intermediate is highly susceptible to nucleophilic attack by water. This competitive hydrolysis consumes expensive coupling reagents and reverts the intermediate back to the starting free acid.

Furthermore, moisture indirectly threatens the chiral integrity of the (2R)-enantiomer. If water quenches the activation reagent, the reaction stalls. To compensate, chemists often add excess base (e.g., DIPEA, Et₃N) and extend reaction times. This prolonged exposure to base promotes the formation of a ketene intermediate at the alpha-carbon, leading to racemization and a catastrophic drop in enantiomeric excess (ee)[1]. Therefore, standard practice dictates storing and handling this compound under a strict inert atmosphere[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my amide coupling yield consistently below 50% when using this acid?

  • Causality: Your coupling reagent is likely being consumed by residual moisture. Water reacts with the O-acylisourea intermediate (in carbodiimide couplings) faster than most sterically hindered amines, hydrolyzing it back to the starting acid.

  • Solution: Implement a self-validating drying step. Dry the acid under high vacuum with a desiccant (P₂O₅) for 24 hours. Validate the dryness using Karl Fischer (KF) titration before adding your coupling reagents. Ensure your solvent is strictly anhydrous (<50 ppm water).

Q2: My material has formed hard clumps in the bottle. Is it ruined, and how do I recover it?

  • Causality: Clumping is a physical manifestation of moisture absorption (caking). The surface molecules form hydrate-like bridges. The chemical itself is likely intact, but its effective molecular weight has changed, and it will ruin sensitive reactions.

  • Solution: Do not use the clumped material directly. Mechanically break the clumps in a dry glovebox, then subject the powder to the Vacuum Desiccation Protocol (see SOP below). Re-verify the mass and moisture content post-drying.

Q3: Does moisture directly cause the racemization of (2R)-2-(4-bromophenoxy)propanoic acid?

  • Causality: Water itself does not directly invert the stereocenter. However, moisture-induced stalling of the reaction forces the activated ester to linger in the presence of the amine base. This extended basic environment facilitates alpha-proton abstraction, forming an achiral ketene or enolate intermediate, which then non-selectively reprotonates to yield the racemic mixture.

  • Solution: Keep the system anhydrous to ensure the coupling reaction is kinetically fast, minimizing the lifetime of the activated intermediate and preventing base-catalyzed racemization.

Part 3: Quantitative Data

The following table summarizes the cascading negative effects of moisture on standard coupling workflows.

Table 1: Impact of Moisture Content on Coupling Yield and Enantiomeric Excess (ee)

Moisture Content (KF)Coupling Yield (%)Enantiomeric Excess (ee %)Primary Failure Mode
< 0.05% > 95%> 99%None (Optimal conditions)
0.10% 85%98%Minor reagent quenching
0.50% 60%92%Significant hydrolysis of activated ester
> 1.00% < 30%< 80%Severe hydrolysis & base-catalyzed racemization
Part 4: Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your results, you must employ a self-validating system . This protocol uses an analytical decision gate to ensure the material is only processed when it meets strict anhydrous criteria.

Self-Validating Protocol for Anhydrous Handling

  • Initial Assessment: Weigh the required amount of (2R)-2-(4-bromophenoxy)propanoic acid. Take a 10 mg aliquot and perform a Karl Fischer (KF) titration.

  • Decision Gate (Self-Validation):

    • If KF < 0.1%: Proceed directly to step 4.

    • If KF > 0.1%: Proceed to step 3.

  • Vacuum Desiccation: Transfer the solid to a vacuum desiccator containing fresh P₂O₅. Apply high vacuum (< 1 mbar) at 25°C for 24 hours. Re-test via KF titration. Do not proceed until KF < 0.1%.

  • Inert Transfer: Transfer the dried flask into a glovebox purged with high-purity Argon or Nitrogen[2].

  • Anhydrous Dissolution: Dissolve the compound in a strictly anhydrous solvent (e.g., DCM or DMF dried over activated 3Å molecular sieves).

  • Reaction Execution: Add coupling reagents and nucleophiles strictly within the inert atmosphere to ensure kinetic dominance of the desired amidation/esterification pathway.

Part 5: Visualizations

ReactionPathway A (2R)-2-(4-bromophenoxy) propanoic acid B Activated Intermediate (e.g., O-Acylisourea) A->B Activation Reagent C Desired Chiral Product (Amide/Ester) B->C + Nucleophile D Hydrolyzed/Racemized Byproduct B->D + H2O W Moisture (H2O) W->B N Target Nucleophile N->B

Reaction pathway showing moisture intercepting the activated intermediate.

Workflow S1 Incoming Material Check Moisture (<0.1%) S2 Vacuum Desiccation (24h, P2O5, 25°C) S1->S2 If >0.1% H2O S3 Glovebox Handling (Argon/N2 Atmosphere) S1->S3 If <0.1% H2O S2->S3 S4 Anhydrous Solvent Dissolution S3->S4 S5 Reaction Execution S4->S5

Step-by-step workflow for the anhydrous handling and preparation of the compound.

References
  • Sigma-Aldrich. "2-(4-Bromophenoxy)propanoic acid Properties." sigmaaldrich.com. URL:

  • BLD Pharm. "94050-90-5 | (R)-2-(4-Hydroxyphenoxy)propanoic acid Storage Conditions." bldpharm.com.[2] URL:

  • Journal of Agricultural and Food Chemistry - ACS Publications. "Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance." acs.org.[1] URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (2R)- and (2S)-2-(4-bromophenoxy)propanoic Acid Enantiomers

Introduction In the field of agrochemical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the (2R) and (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of agrochemical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the (2R) and (2S) enantiomers of 2-(4-bromophenoxy)propanoic acid, a member of the aryloxyphenoxypropionate (APP) class of herbicides. Understanding the differential activity of these stereoisomers is paramount for the development of more effective and environmentally benign crop protection agents. This document will delve into the mechanism of action, present supporting experimental data from related compounds, and provide protocols for assessing the biological efficacy of these molecules.

The core principle underpinning the differential activity of these enantiomers lies in the highly specific nature of enzyme-substrate interactions. For the vast majority of aryloxyphenoxypropionate herbicides, the herbicidal activity is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is considered biologically inactive or significantly less active.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target of aryloxyphenoxypropionate herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase)[1][2][3][4][5]. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids.

Fatty acids are essential components of cell membranes and play a crucial role in the storage of energy. By inhibiting ACCase, (2R)-2-(4-bromophenoxy)propanoic acid effectively blocks the production of fatty acids, leading to a cessation of cell division and growth in susceptible plant species, ultimately resulting in plant death[4][5]. The enzyme's active site is chiral, meaning it has a specific three-dimensional structure that preferentially binds with one enantiomer over the other.

The (2R)-enantiomer of 2-(4-bromophenoxy)propanoic acid possesses the correct stereochemical configuration to bind with high affinity to the active site of plant ACCase, thereby inhibiting its function. Conversely, the (2S)-enantiomer does not fit as effectively into the active site, resulting in weak or no inhibition of the enzyme. This stereoselective inhibition is the fundamental reason for the observed difference in herbicidal activity between the two enantiomers.

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition by Enantiomers Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes & Energy Storage Fatty_Acids->Cell_Membranes R_Enantiomer (2R)-2-(4-bromophenoxy) propanoic acid ACCase_Enzyme ACCase Enzyme R_Enantiomer->ACCase_Enzyme Strong Inhibition S_Enantiomer (2S)-2-(4-bromophenoxy) propanoic acid S_Enantiomer->ACCase_Enzyme Weak/No Inhibition

Figure 1: Mechanism of ACCase inhibition by enantiomers.

Comparative Biological Activity Data

For instance, a study on the herbicide trifop, a closely related compound, revealed that the R-(+)-enantiomer has a significantly lower inhibition constant (Kis) for wheat ACCase compared to the racemic mixture, confirming its higher potency[1]. The Kis value for the R-(+)-enantiomer was found to be approximately 1.98 times lower than that of the racemic mixture, indicating a roughly twofold increase in inhibitory activity[1]. This strongly supports the hypothesis that the (2R)-enantiomer of 2-(4-bromophenoxy)propanoic acid is the biologically active isomer.

Compound/EnantiomerTarget EnzymeOrganismInhibition Constant (Kis)Reference
R-(+)-Trifop Acetyl-CoA CarboxylaseWheat~0.03 µM (estimated)[1]
Racemic Trifop Acetyl-CoA CarboxylaseWheat~0.06 µM[1]
(S)-Enantiomers (general) Acetyl-CoA CarboxylaseVarious PlantsSignificantly higher or no inhibition[6]

Table 1: Comparative ACCase Inhibition Data for a Related Aryloxyphenoxypropionate Herbicide. The Kis value for the R-(+)-enantiomer is estimated based on the reported 1.98-fold higher potency compared to the racemic mixture.

Experimental Protocols

To empirically validate the differential activity of the (2R) and (2S) enantiomers of 2-(4-bromophenoxy)propanoic acid, the following experimental protocols are recommended.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of ACCase isolated from a susceptible plant species.

Start Start Isolate_ACCase Isolate ACCase from susceptible plant tissue Start->Isolate_ACCase Prepare_Assay Prepare assay mixture: - Buffer - ATP, MgCl2, NaHCO3 - Acetyl-CoA Isolate_ACCase->Prepare_Assay Add_Inhibitor Add varying concentrations of (2R) or (2S) enantiomer Prepare_Assay->Add_Inhibitor Incubate Incubate at optimal temperature Add_Inhibitor->Incubate Measure_Activity Measure ACCase activity (e.g., incorporation of 14C-bicarbonate) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for in vitro ACCase inhibition assay.

Methodology:

  • Enzyme Extraction: Isolate ACCase from the leaves of a susceptible grass species (e.g., barley, wheat) using established protocols involving homogenization and centrifugation.

  • Assay Reaction: The standard assay mixture should contain buffer, ATP, MgCl₂, NaH¹⁴CO₃, and acetyl-CoA.

  • Inhibitor Addition: Add a range of concentrations of the (2R) and (2S) enantiomers of 2-(4-bromophenoxy)propanoic acid to the reaction mixtures. A control with no inhibitor should be included.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 25-30°C).

  • Quantification: Stop the reaction and measure the incorporation of ¹⁴C from bicarbonate into an acid-stable product (malonyl-CoA). This can be quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole-Plant Herbicidal Activity Bioassay

This assay assesses the in-vivo efficacy of the enantiomers on whole plants.

Methodology:

  • Plant Growth: Grow a susceptible grass species (e.g., annual ryegrass, wild oat) in pots under controlled greenhouse conditions.

  • Treatment Application: At a specified growth stage (e.g., 2-3 leaf stage), apply the (2R) and (2S) enantiomers of 2-(4-bromophenoxy)propanoic acid at a range of application rates. The compounds should be formulated with appropriate adjuvants to ensure uptake. A control group treated only with the formulation blank is essential.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition.

  • Data Collection: Harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control for each application rate. Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each enantiomer.

Expected Outcomes

Based on the established knowledge of aryloxyphenoxypropionate herbicides, the following outcomes are anticipated:

  • ACCase Inhibition: The (2R)-enantiomer is expected to exhibit a significantly lower IC50 value (indicating higher potency) in the ACCase inhibition assay compared to the (2S)-enantiomer. The (2S)-enantiomer may show little to no inhibitory activity at physiologically relevant concentrations.

  • Herbicidal Activity: In the whole-plant bioassay, the (2R)-enantiomer will likely demonstrate potent herbicidal activity, resulting in a low GR50 value. The (2S)-enantiomer is expected to be largely inactive, with a much higher or non-determinable GR50 value.

Conclusion

The biological activity of 2-(4-bromophenoxy)propanoic acid is highly dependent on its stereochemistry. The (2R)-enantiomer is the active herbicide, functioning as a potent inhibitor of the plant enzyme acetyl-CoA carboxylase. In contrast, the (2S)-enantiomer is biologically inactive due to its inability to effectively bind to the chiral active site of the enzyme. This stereoselectivity is a hallmark of the aryloxyphenoxypropionate class of herbicides. For researchers and professionals in drug and herbicide development, focusing on the synthesis and application of the pure (2R)-enantiomer offers the potential for more effective, targeted, and environmentally conscious weed management solutions by avoiding the introduction of the inactive "isomeric ballast" into the environment[7].

References

  • Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. PubMed.[Link]

  • Synthesis and biological activity of enantiomeric pairs of phosphosulfonate herbicides. ACS Publications.[Link]

  • Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology.[Link]

  • Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). ResearchGate.[Link]

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology.[Link]

  • Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. PubMed.[Link]

  • Enantioselective Analyses of Persistent and Modern Pesticides. A Step Toward Sustainable Agriculture. CHIMIA.[Link]

  • Enantioselective Phytotoxicity and the Relative Mechanism of Current Chiral Herbicides. Bentham Science.[Link]

  • Mecoprop. Wikipedia.[Link]

  • Bioactivity of Herbicides. ResearchGate.[Link]

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate.[Link]

  • Enantiomer-specific measurements of current-use pesticides in aquatic systems. PMC.[Link]

  • Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim. PubMed.[Link]

  • Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology.[Link]

  • Acetyl CoA Carboxylase (ACCase) Inhibitors. University of California Agriculture and Natural Resources.[Link]

  • Inhibition Of acetyl-CoA Carboxylase Research Articles. R Discovery.[Link]

  • Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. PMC.[Link]

  • 2-(4-Bromophenyl)propanoic acid. PubChem.[Link]

  • Design and Construction of a Whole Cell Bacterial 4-Hydroxyphenylacetic Acid and 2-Phenylacetic Acid Bioassay. PMC.[Link]

  • Main aspects of acetyl-coenzyme A carboxylase (ACCase)-inhibiting... ResearchGate.[Link]

  • Bioassay-Guided Isolation and Structure Elucidation of Fungicidal and Herbicidal Compounds from Ambrosia salsola (Asteraceae). MDPI.[Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate.[Link]

  • Whole-plant Assays Research Articles. R Discovery.[Link]

  • Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4. PubMed.[Link]

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Comparative

optical rotation values for (2R)-2-(4-bromophenoxy)propanoic acid

A Comprehensive Technical Guide to the Optical Rotation of (2R)-2-(4-bromophenoxy)propanoic Acid For Researchers, Scientists, and Drug Development Professionals (2R)-2-(4-bromophenoxy)propanoic acid is a chiral molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Optical Rotation of (2R)-2-(4-bromophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-(4-bromophenoxy)propanoic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. In the pharmaceutical and agrochemical industries, the biological activity of these enantiomers can differ significantly. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.

Optical rotation is a fundamental physical property of chiral substances that allows for the differentiation of enantiomers. It is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are unique to each enantiomer under specific conditions. Therefore, measuring the optical rotation is a critical step in the synthesis, purification, and quality control of enantiomerically pure compounds.

Comparative Optical Rotation Data of Structurally Similar Compounds

To provide a frame of reference, the following table presents reported optical rotation values for 2-phenoxypropionic acid and some of its derivatives. These values can offer an expected range and demonstrate the influence of substituents and solvent choice on the magnitude and direction of rotation.

CompoundEnantiomerSpecific Rotation ([α])Solvent
2-Phenoxypropionic acid(S)+46.8°Ethanol
2-(4-Chlorophenoxy)propanoic acid(S)+40.5°Acetone
2-(4-Methylphenoxy)propanoic acid(S)+42.0°Ethanol
(2R)-2-(4-bromophenoxy)propanoic acid (R) Not Reported -

It is important to note that the sign of rotation for the (R)-enantiomer will be opposite to that of the (S)-enantiomer under the same experimental conditions.

Experimental Determination of Optical Rotation: A Self-Validating Protocol

The following protocol provides a step-by-step method for the accurate determination of the specific rotation of (2R)-2-(4-bromophenoxy)propanoic acid. The causality behind each step is explained to ensure a deep understanding of the process.

Instrumentation and Materials
  • Polarimeter: A device capable of measuring optical rotation to a precision of at least 0.01°.

  • Sodium Lamp (589 nm): The standard wavelength for specific rotation measurements.

  • Polarimeter Cell: A 1 dm (10 cm) path length cell is standard.

  • Volumetric Flasks and Pipettes: Class A for accurate solution preparation.

  • (2R)-2-(4-bromophenoxy)propanoic acid: Of high enantiomeric purity.

  • Solvent: A high-purity solvent in which the compound is soluble (e.g., ethanol, methanol, or chloroform). The choice of solvent can significantly impact the measured rotation and should be reported.

Experimental Workflow

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_calc Calculation A Accurately weigh the sample B Dissolve in a Class A volumetric flask A->B C Fill to the mark with the chosen solvent B->C F Rinse and fill the polarimeter cell with the sample solution C->F D Calibrate the polarimeter with a solvent blank E Ensure a stable zero reading D->E E->F G Measure the observed rotation (α) F->G H Repeat the measurement for reproducibility G->H I Calculate the specific rotation [α] H->I J Report the value with all experimental conditions I->J

Caption: Experimental workflow for determining the specific rotation of a chiral compound.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 100 mg of (2R)-2-(4-bromophenoxy)propanoic acid using an analytical balance. The exact mass should be recorded.

    • Transfer the sample quantitatively to a 10.00 mL Class A volumetric flask.

    • Dissolve the sample in a small amount of the chosen solvent (e.g., ethanol).

    • Carefully add the solvent to the calibration mark of the volumetric flask, ensuring the meniscus is precisely on the line.

    • Stopper the flask and invert it several times to ensure a homogenous solution. The concentration (c) in g/mL is calculated by dividing the mass of the sample in grams by the volume of the flask in mL.

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This is the "solvent blank."

    • Place the cell in the polarimeter and take a reading. This reading should be zeroed to calibrate the instrument. This step is crucial to negate any optical activity of the solvent or the cell itself.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times to avoid dilution with any residual solvent.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter and measure the observed rotation (α).

    • Record the reading. It is good practice to take multiple readings (e.g., 3-5) and calculate the average to minimize random errors.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:

      [α]DT = α / (l × c)

      Where:

      • [α]DT is the specific rotation at temperature T and the sodium D-line wavelength.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm). For a standard 10 cm cell, l = 1 dm.

      • c is the concentration of the solution in g/mL.

  • Reporting the Results:

    • The final specific rotation value should be reported along with the temperature, wavelength (usually "D" for the sodium D-line), concentration, and solvent used. For example: [α]D20 = +X.X° (c 1.00, ethanol).

Factors Influencing Optical Rotation Measurements

Several factors can affect the accuracy and reproducibility of optical rotation measurements.[1] Understanding and controlling these variables is essential for obtaining reliable data.

  • Temperature: The specific rotation of a compound can be temperature-dependent.[1] Therefore, it is crucial to maintain a constant temperature during the measurement and to report the temperature at which the measurement was taken.

  • Wavelength: Optical rotation is highly dependent on the wavelength of the light used.[1] The sodium D-line (589 nm) is the standard wavelength for reporting specific rotation.

  • Solvent: The nature of the solvent can influence the conformation of the solute molecules and their interactions, thereby affecting the optical rotation.[1] It is imperative to report the solvent used.

  • Concentration: While the specific rotation should theoretically be independent of concentration, deviations can occur at high concentrations due to intermolecular interactions. It is advisable to measure the rotation at a relatively low concentration.

Conclusion

References

  • NBchao.Com. (n.d.). A paper to understand the determination of optical rotation. Retrieved from [Link]

  • Torontech. (2026, January 2). Interpreting Polarimeter Readings & Standards. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of (2R)-2-(4-bromophenoxy)propanoic acid: A Comparative Analysis

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of Chiral Phenoxypropanoic Acids (2R)-2-(4-bromophenoxy)propanoic acid belongs to the class of phenoxypropanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Chiral Phenoxypropanoic Acids

(2R)-2-(4-bromophenoxy)propanoic acid belongs to the class of phenoxypropanoic acids, a group of compounds with significant relevance in the pharmaceutical and agrochemical industries. The presence of a chiral center in these molecules necessitates enantioselective analytical methods, as different enantiomers can exhibit distinct pharmacological or herbicidal activities. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), offers a powerful tool for the structural elucidation and quantification of these compounds. This guide provides an in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of (2R)-2-(4-bromophenoxy)propanoic acid, comparing its performance with alternative analytical techniques and providing detailed experimental protocols.

Unraveling the Fragmentation Pathway of (2R)-2-(4-bromophenoxy)propanoic acid by ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, minimizing in-source fragmentation.[1] This makes it ideal for determining the molecular weight of the analyte. Subsequent fragmentation is then induced in a controlled manner using collision-induced dissociation (CID) within the mass spectrometer.[2]

For (2R)-2-(4-bromophenoxy)propanoic acid, analysis in negative ion mode is generally preferred due to the acidic nature of the carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion. The following is a proposed fragmentation pathway based on established principles of carboxylic acid and brominated compound fragmentation.

Predicted Fragmentation of [M-H]⁻ of 2-(4-bromophenoxy)propanoic acid

The deprotonated molecule, with a nominal mass of 243/245 Da (due to the isotopic distribution of bromine), is expected to undergo several key fragmentation reactions upon CID.

Fragmentation_Pathway cluster_legend Legend M_H [M-H]⁻ m/z 243/245 Fragment1 [M-H-CO₂]⁻ m/z 199/201 (Loss of CO₂) M_H->Fragment1 Decarboxylation Fragment2 [BrC₆H₄O]⁻ m/z 171/173 (4-Bromophenoxide) M_H->Fragment2 Ether Cleavage Fragment3 [Br]⁻ m/z 79/81 Fragment2->Fragment3 Further Fragmentation Legend1 Precursor Ion Legend2 Major Fragment Legend3 Characteristic Fragment Legend4 Halogen Ion

Caption: Predicted ESI-MS/MS fragmentation pathway of deprotonated (2R)-2-(4-bromophenoxy)propanoic acid.

The primary fragmentation pathways are anticipated to be:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), resulting in a fragment with a mass 44 Da lower than the precursor ion. This would yield a fragment ion at m/z 199/201.

  • Ether Bond Cleavage: Cleavage of the ether linkage between the phenoxy group and the propanoic acid moiety is another likely fragmentation route. This would result in the formation of the stable 4-bromophenoxide anion at m/z 171/173.

  • Bromide Ion Formation: Further fragmentation of the 4-bromophenoxide ion could lead to the formation of the bromide anion at m/z 79/81.

The presence of bromine provides a distinct isotopic signature, with two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. This results in characteristic doublets for all bromine-containing fragments, separated by 2 Da, which is a powerful tool for confirming the identity of these fragments.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other techniques are often employed for the routine analysis and chiral separation of phenoxypropanoic acids.

FeatureESI-MS/MSChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Principle Ionization and fragmentation based on mass-to-charge ratio.Differential interaction with a chiral stationary phase.[3]Differential migration in an electric field in the presence of a chiral selector.[4][5][6][7]
Selectivity High for structural confirmation.High for enantiomeric separation.High for enantiomeric separation.
Sensitivity Very high (sub-picogram levels).High (nanogram to picogram levels).Very high (nanomolar to picomolar concentrations).
Sample Throughput High, especially with UHPLC front-end.Moderate.High.
Instrumentation Cost High.Moderate.Moderate.
Method Development Can be complex, requiring optimization of ionization and collision parameters.Can be time-consuming, requiring screening of different chiral stationary phases and mobile phases.[8]Can be complex, requiring optimization of buffer, chiral selector, and voltage.
Strengths Provides definitive structural information. High sensitivity and specificity.Robust and widely used for enantiomeric purity determination.[9][10]Low sample and reagent consumption. High separation efficiency.
Limitations Does not inherently provide chiral separation without a chiral chromatographic front-end.Higher solvent consumption compared to CE.Can be less robust than HPLC for complex matrices.

Experimental Protocols

Protocol 1: ESI-MS/MS Analysis of (2R)-2-(4-bromophenoxy)propanoic acid

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (2R)-2-(4-bromophenoxy)propanoic acid in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 10% B to 90% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Ionization Mode: Negative.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 300 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • MS1 Scan Range: m/z 50-300.
  • Product Ion Scan (MS/MS):
  • Precursor Ion: m/z 243.0 and 245.0.
  • Collision Gas: Nitrogen.
  • Collision Energy: 10-30 eV (optimize for best fragmentation).

    Caption: Workflow for ESI-MS/MS analysis of (2R)-2-(4-bromophenoxy)propanoic acid.

Protocol 2: Chiral HPLC Separation of 2-(4-bromophenoxy)propanoic acid Enantiomers

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic 2-(4-bromophenoxy)propanoic acid in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Chiral Stationary Phase: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).
  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a carboxylic acid modifier (e.g., trifluoroacetic acid). A typical starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 230 nm.
  • Injection Volume: 10 µL.

Conclusion

Mass spectrometry, particularly ESI-MS/MS, is an indispensable technique for the structural characterization of (2R)-2-(4-bromophenoxy)propanoic acid. The predictable fragmentation patterns, including decarboxylation and ether cleavage, combined with the characteristic bromine isotopic signature, provide a high degree of confidence in compound identification. While mass spectrometry alone does not resolve enantiomers, its coupling with chiral separation techniques like HPLC or CE creates a powerful platform for comprehensive analysis. The choice of analytical technique will ultimately depend on the specific research question, with mass spectrometry being paramount for structural elucidation and chiral chromatography being the gold standard for enantiomeric purity assessment.

References

Sources

Comparative

A Comparative Guide to (2R)-2-(4-bromophenoxy)propanoic Acid and its 4-Chlorophenoxy Analogs for Advanced Weed Management Research

This guide provides an in-depth, objective comparison of (2R)-2-(4-bromophenoxy)propanoic acid and its 4-chlorophenoxy analogs. It is intended for researchers, scientists, and professionals in the fields of agrochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of (2R)-2-(4-bromophenoxy)propanoic acid and its 4-chlorophenoxy analogs. It is intended for researchers, scientists, and professionals in the fields of agrochemistry and drug development who are engaged in the study and design of next-generation herbicides. We will delve into their synthesis, physicochemical properties, and mechanism of action, supported by experimental data and detailed protocols to provide a comprehensive understanding of their performance and potential applications.

Introduction: The Significance of Halogenated Phenoxypropanoic Acids in Agriculture

Phenoxypropanoic acids are a well-established class of synthetic auxin herbicides, prized for their selective control of broadleaf weeds in monocotyledonous crops like cereals.[1][2] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but their greater chemical stability and persistence in plants lead to a disruption of normal hormonal balance.[3][4] This hormonal imbalance triggers uncontrolled and disorganized growth, ultimately resulting in the death of susceptible plants.[3]

The herbicidal activity of these compounds is highly dependent on their stereochemistry, with the (R)-enantiomer being the biologically active form.[4][5] The nature and position of the halogen substituent on the phenyl ring also play a crucial role in determining the compound's efficacy, selectivity, and environmental fate. This guide focuses on a comparative analysis of two closely related structures: (2R)-2-(4-bromophenoxy)propanoic acid and its 4-chloro analogs, such as (2R)-2-(4-chlorophenoxy)propanoic acid. Understanding the subtle yet significant differences imparted by the substitution of a bromine atom for a chlorine atom is critical for the rational design of more effective and environmentally benign herbicides.

Physicochemical Properties: A Foundation for Biological Activity

The physical and chemical properties of a herbicide are fundamental to its performance, influencing its solubility, absorption by the plant, translocation to the site of action, and interaction with the target enzyme. The substitution of bromine for chlorine at the para-position of the phenoxy ring introduces distinct changes in molecular weight, lipophilicity, and electronic character, which can have cascading effects on biological activity.

Property(2R)-2-(4-bromophenoxy)propanoic acid2-(4-chlorophenoxy)propanoic acid (racemic)Significance
Molecular Formula C₉H₉BrO₃C₉H₉ClO₃The presence of bromine results in a higher molecular weight.
Molecular Weight ~245.07 g/mol 200.62 g/mol [6]Affects diffusion rates and molecular interactions.
Appearance SolidSolidRelevant for formulation and handling.
LogP (o/w) Higher (more lipophilic)2.3[6]A higher LogP may enhance penetration through the waxy plant cuticle but could reduce mobility in the aqueous phloem.
pKa SimilarWeak acids, pKa ~2.6-3.4[7]As weak acids, they exist in both ionized and unionized forms depending on the pH of the environment, which affects their absorption and transport within the plant.[7][8]

Table 1. Comparative Physicochemical Properties.

Molecular Mechanism of Action: Disrupting Hormonal Balance

Both bromo- and chloro-phenoxypropanoic acid analogs operate as synthetic auxins.[4] Their primary mode of action involves hijacking the plant's natural auxin signaling pathway, leading to a cascade of events that culminates in plant death.[3][9]

Core Signaling Pathway:

  • Perception: The synthetic auxin binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[3][10]

  • Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) facilitates the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.[3]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted and destroyed by the 26S proteasome.[3]

  • Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs). These transcription factors are now free to activate the expression of a multitude of auxin-responsive genes.[3][10]

  • Hormonal Crosstalk and Phytotoxicity: The massive and sustained activation of these genes leads to the overproduction of other plant hormones, particularly ethylene and, critically, abscisic acid (ABA).[2][3][9] The resulting accumulation of ABA is a primary driver of the senescence, growth inhibition, and cell death observed in susceptible plants.[3][9]

Synthetic Auxin Herbicide Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Phenoxypropanoic Acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF E3 Ligase TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB Stabilizes interaction ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation DNA Auxin-Responsive Genes ARF->DNA Activates Transcription SCF->Aux_IAA Ubiquitination Ethylene Ethylene Biosynthesis DNA->Ethylene ABA ABA Biosynthesis (via NCED upregulation) DNA->ABA Ethylene->ABA Stimulates activity of NCED enzyme Senescence Senescence & Plant Death ABA->Senescence

Caption: Core signaling pathway of synthetic auxin herbicides.

Synthesis of Chiral Phenoxypropanoic Acids

The enantioselective synthesis of the (R)-isomer is paramount for maximizing herbicidal activity. A common and efficient strategy involves the Williamson ether synthesis, reacting a substituted phenol with an enantiomerically pure 2-halopropionic acid derivative.

A representative synthesis for (2R)-2-(4-halophenoxy)propanoic acid starts with an S-configured starting material, like S-2-chloropropionic acid, which results in an inversion of stereochemistry at the chiral center, yielding the desired R-product.

General Synthetic Route:

  • Deprotonation of Phenol: 4-bromophenol or 4-chlorophenol is treated with a base (e.g., sodium hydroxide) in a suitable solvent to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: The phenoxide anion then acts as a nucleophile, attacking the chiral carbon of an S-2-halopropionate (e.g., S-2-chloropropionic acid or its ester). This SN2 reaction proceeds with an inversion of configuration.[11]

  • Hydrolysis (if an ester was used): If the reaction was performed with an ester of 2-halopropionic acid, a final hydrolysis step is required to yield the carboxylic acid product.

This method leverages readily available and relatively inexpensive chiral starting materials, such as (S)-lactic acid, which can be converted to S-2-chloropropionic acid.[12]

Comparative Biological Performance: Insights from Experimental Data

The herbicidal activity of phenoxy-type herbicides is critically dependent on the electronic properties and steric bulk of the substituents on the aromatic ring. The substitution of chlorine with bromine increases the van der Waals radius and alters the electron-withdrawing nature at the para-position. This can influence the binding affinity of the molecule to the TIR1/AFB receptor pocket.

Generally, phenoxypropionic acids exhibit high efficacy against broadleaf weeds while showing tolerance in monocot crops.[1][7] The specific activity spectrum can be subtly modulated by the halogen substituent. For instance, in the related aryloxyphenoxypropionate (APP) class of herbicides, which target a different enzyme (ACCase), the nature of the substituent on the phenoxy ring is known to be a key determinant of activity.[5][13]

Experimental Protocol: Whole-Plant Dose-Response Bioassay

To objectively compare the herbicidal performance of (2R)-2-(4-bromophenoxy)propanoic acid and its 4-chlorophenoxy analogs, a whole-plant dose-response bioassay is the standard methodology.

Objective: To determine and compare the GR₅₀ (the dose required to cause a 50% reduction in plant growth) of the bromo- and chloro-analogs on a susceptible broadleaf weed species.

Materials:

  • Seeds of a susceptible broadleaf species (e.g., Sinapis alba - white mustard).

  • Potting medium (e.g., sandy loam soil).

  • Growth chamber with controlled light, temperature, and humidity.

  • (2R)-2-(4-bromophenoxy)propanoic acid and (2R)-2-(4-chlorophenoxy)propanoic acid.

  • Solvent for stock solutions (e.g., acetone with a surfactant).

  • Laboratory track sprayer for uniform application.

Methodology:

  • Plant Propagation: Sow seeds in pots and grow them in a controlled environment (e.g., 22°C/18°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage. This ensures uniformity among the test plants.

  • Preparation of Herbicide Solutions: Prepare stock solutions of each test compound. From these, create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha). An untreated control (solvent only) must be included.

  • Herbicide Application: Transfer the pots to a laboratory track sprayer. Apply the different rates of each herbicide uniformly to the foliage. The sprayer must be calibrated to deliver a precise volume.

  • Post-Treatment Growth: Return the treated plants to the growth chamber. Water as needed, avoiding wetting the foliage.

  • Data Collection: After a set period (typically 14-21 days), assess the herbicidal effect. The most objective method is to harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight for each plant.

  • Data Analysis: For each compound, plot the percent reduction in dry weight relative to the untreated control against the logarithm of the herbicide dose. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value and its corresponding 95% confidence interval.

  • Comparison: Statistically compare the GR₅₀ values of the bromo- and chloro-analogs to determine if there is a significant difference in their herbicidal potency.

Herbicidal Bioassay Workflow A 1. Plant Propagation (e.g., Sinapis alba to 2-4 leaf stage) C 3. Herbicide Application (Calibrated track sprayer) A->C B 2. Prepare Herbicide Solutions (Serial dilutions of bromo- & chloro-analogs) B->C D 4. Post-Treatment Incubation (14-21 days in growth chamber) C->D E 5. Data Collection (Harvest & measure shoot dry weight) D->E F 6. Data Analysis (Log-logistic regression to calculate GR50) E->F G 7. Comparative Assessment (Statistical comparison of GR50 values) F->G

Sources

Validation

Standard Reference Materials for (2R)-2-(4-bromophenoxy)propanoic acid: A Comparative Qualification Guide

The following guide provides an in-depth technical comparison and validation framework for standard reference materials of (2R)-2-(4-bromophenoxy)propanoic acid (CAS 46232-97-7). This compound is a critical chiral interm...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and validation framework for standard reference materials of (2R)-2-(4-bromophenoxy)propanoic acid (CAS 46232-97-7). This compound is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides (the "fops," e.g., Clodinafop, Quizalofop).

Executive Summary & Application Context

(2R)-2-(4-bromophenoxy)propanoic acid is the strategic precursor to (R)-2-(4-hydroxyphenoxy)propionic acid , the chiral scaffold for a multibillion-dollar class of acetyl-CoA carboxylase (ACCase) inhibitor herbicides. In drug and agrochemical development, the quality of this reference material directly impacts the enantiomeric excess (ee) and yield of the final active pharmaceutical ingredient (API) or active ingredient (AI).

This guide compares the three primary classes of reference materials available to researchers—Commercial Analytical Standards , Custom-Synthesized Primary Standards , and In-House Working Standards —and provides a self-validating protocol for their qualification.

The Criticality of Stereochemistry

The herbicidal activity of "fops" is strictly linked to the (R)-configuration. Use of a racemic or chemically impure standard for (2R)-2-(4-bromophenoxy)propanoic acid can lead to:

  • False Yield Calculations: Inaccurate quantification of the bromination step.

  • Undetected Inversion: Failure to track racemization during the substitution of the bromine atom.

  • Regulatory Non-Compliance: Inability to meet impurity thresholds for regioisomers (e.g., 2-bromo analogs).

Comparative Analysis of Reference Material Grades

Researchers must select the appropriate grade based on the development phase (Early R&D vs. GLP/GMP).

FeatureOption A: Commercial Analytical Standard Option B: Custom Primary Standard (CRO) Option C: In-House Working Standard
Primary Use Routine ID, HPLC retention time marker.GLP toxicology studies, Master Calibration.Daily QC monitoring, process optimization.
Purity (HPLC) Typically >97% (Area %).>99.5% (w/w assay).[1]>95% (characterized against Primary).[1]
Chiral Purity (ee) Often not guaranteed >98%.Certified >99.5% ee.[1]Variable (requires batch validation).
Traceability CoA provided; rarely ISO 17034.Full structural elucidation (NMR, MS, IR).Traceable to Option A or B.
Cost Moderate (

300 / g).
High ($2,000+ / batch).Low (Material cost + Analysis time).
Risk Factor Medium : Batch-to-batch variability in ee.Low : Gold standard for quantification.High : Risk of degradation if not stored right.

Recommendation:

  • For Process Development: Use Option A to establish retention times but validate its ee immediately.

  • For Release Testing: You must characterize Option B or fully qualify Option A as a "Primary Reference Standard" using the protocol below.

Technical Workflow: Reference Standard Qualification

The following workflow illustrates the decision logic for qualifying a purchased or synthesized standard.

ReferenceQualification Start Acquire Candidate Material (CAS 46232-97-7) StructID 1. Structural ID (1H-NMR, 13C-NMR, MS) Start->StructID PurityCheck 2. Chemical Purity (Achiral HPLC-UV) StructID->PurityCheck Decision1 Is Chemical Purity >98%? PurityCheck->Decision1 ChiralCheck 3. Chiral Purity (Chiral HPLC) Decision2 Is Enantiomeric Excess >99%? ChiralCheck->Decision2 Decision1->ChiralCheck Yes Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Reject REJECT Material Decision2->Reject No (<99% ee) Assay 4. Potency Assignment (qNMR or Mass Balance) Decision2->Assay Yes Recrystallize->PurityCheck Final Release as Primary Reference Standard Assay->Final

Figure 1: Decision tree for qualifying (2R)-2-(4-bromophenoxy)propanoic acid as a reference standard. Note the critical checkpoint for enantiomeric excess.

Experimental Protocols

Protocol A: Chiral Purity Determination (Critical)

Because the (2R) isomer is the active precursor, distinguishing it from the (2S) impurity is paramount.

  • Objective: Quantify enantiomeric excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Phenoxy absorption).

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) enantiomers > 1.5.
      
    • Area % of (2R) isomer > 99.0%.[1]

Protocol B: Structural Identification (NMR)

To confirm the regiochemistry (4-bromo vs. 2-bromo impurity).

  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Signals (

    
    -NMR, 400 MHz): 
    
    • 
       1.60 ppm (d, 3H, 
      
      
      
      ): Confirm doublet multiplicity to verify the propanoic backbone.
    • 
       4.70 ppm (q, 1H, 
      
      
      
      ): The chiral center proton.
    • 
       6.80 ppm (d, 2H, Ar-H ortho to O): Distinct from 2-bromo pattern (which would show complex splitting).
      
    • 
       7.40 ppm (d, 2H, Ar-H ortho to Br).
      
Protocol C: Potency Assignment (Mass Balance)

Do not rely solely on the vendor's label. Calculate potency (


) for quantitative work:

graphic Purity
100
P (%) = [100 - (% \text{Water}graphic Purity}}{100}
  • Water: Determine via Karl Fischer titration.

  • Solvents: Determine via GC-Headspace.

  • Inorganics: Determine via Residue on Ignition (ROI) or TGA.

Synthesis & Degradation Pathway

Understanding where the standard fits in the synthesis chain helps in identifying likely impurities (e.g., unreacted phenol).

SynthesisPathway Phenol Phenol (Starting Material) Step1 Step 1: Alkylation (Inversion of Config) Phenol->Step1 Chloroprop (S)-2-Chloropropionic acid Chloroprop->Step1 Intermediate1 (R)-2-Phenoxypropionic acid Step1->Intermediate1 Step2 Step 2: Bromination (NBS/Catalyst) Intermediate1->Step2 Target (2R)-2-(4-bromophenoxy) propanoic acid (TARGET STANDARD) Intermediate1->Target Impurity: Unbrominated Step2->Target Yield >98% Step3 Step 3: Hydrolysis/Substitution Target->Step3 Final (R)-2-(4-hydroxyphenoxy) propionic acid (Herbicide Precursor) Step3->Final

Figure 2: Synthesis pathway showing the target standard's role. Note that unbrominated (R)-2-phenoxypropionic acid is a critical impurity to monitor.

References

  • ChemicalBook. (2024). Product Monograph: (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid and precursors. Retrieved from

  • Google Patents. (2020). CN110803987A: Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid.[1] (Describes the bromination of phenoxypropionic acid to the title compound). Retrieved from

  • BLD Pharm. (2024).[2][3] Product Catalog: (R)-2-(4-Bromophenoxy)propanoic acid (CAS 46232-97-7).[2][3][4] Retrieved from [2][3]

  • PubChem. (2024). Compound Summary: 2-(4-Bromophenoxy)propionic acid.[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (2R)-2-(4-bromophenoxy)propanoic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with (2R)-2-(4-bromophenoxy)propanoic acid. As a brominated aromatic carbo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with (2R)-2-(4-bromophenoxy)propanoic acid. As a brominated aromatic carboxylic acid, this compound requires careful handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment and GHS Classification of Analogous Compounds

While a specific GHS classification for (2R)-2-(4-bromophenoxy)propanoic acid is not available, the classification for the structurally similar compound, 2-(4-Bromophenyl)propanoic acid, provides a strong indication of the potential hazards.[1]

Anticipated Hazards:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.[1][2]

Given these potential hazards, a stringent approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling (2R)-2-(4-bromophenoxy)propanoic acid.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield worn over goggles is crucial when there is a risk of splashing, especially during dissolution or transfer of the material.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer suitable protection against halogenated hydrocarbons.[4][5][6] Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For prolonged handling, consider double-gloving.[4]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material should be worn and kept fully buttoned to provide a barrier against splashes.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound, especially the solid form which can generate dust, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for safe handling. The causality behind these steps is rooted in minimizing the generation of and exposure to airborne particles and preventing direct contact.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered. Have spill cleanup materials readily available.

  • Donning PPE: Before handling the compound, don the required PPE in the following order: lab coat, chemical splash goggles, face shield, and gloves.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container with care to minimize dust generation.[3]

    • Close the primary container immediately after dispensing the required amount.

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, do so in a controlled manner with appropriate apparatus.

  • Transfers: When transferring the solution, use a pipette or a funnel to minimize the risk of spills.

Post-Handling and Decontamination
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][8]

Spill Management and Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.[9]

  • Minor Spill:

    • Alert personnel in the immediate area.

    • If the compound is in solid form, carefully sweep or vacuum the material. Avoid generating dust.[8]

    • If in solution, absorb the spill with an inert material (e.g., vermiculite, sand).[10]

    • Collect all contaminated materials into a labeled hazardous waste container.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Managing Halogenated Organic Waste

Proper segregation and disposal of waste are crucial to environmental and personal safety. All waste containing (2R)-2-(4-bromophenoxy)propanoic acid must be treated as hazardous waste.[2][9]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, weigh boats, filter paper) must be collected in a designated solid hazardous waste container labeled "Halogenated Organic Waste."[9]

  • Aqueous Waste: Aqueous solutions containing the compound should be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[9] Neutralization with a reducing agent like sodium thiosulfate may be a viable pre-treatment for dilute aqueous solutions, converting bromine to less harmful bromide ions.[11][12]

  • Organic Solvent Waste: Solutions of the compound in organic solvents must be collected in a designated "Halogenated Organic Waste" container, kept separate from non-halogenated waste streams.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for (2R)-2-(4-bromophenoxy)propanoic acid Handling start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving/Transferring start->dissolving spill Spill Cleanup start->spill ppe_weighing Fume Hood Lab Coat Nitrile/Neoprene Gloves Chemical Goggles Face Shield weighing->ppe_weighing ppe_dissolving Fume Hood Lab Coat Nitrile/Neoprene Gloves Chemical Goggles Face Shield dissolving->ppe_dissolving ppe_spill Fume Hood (if possible) Lab Coat Double Gloves (Nitrile/Neoprene) Chemical Goggles Face Shield Respirator (if high dust/aerosol) spill->ppe_spill end Proceed with Caution ppe_weighing->end ppe_dissolving->end ppe_spill->end

Caption: PPE selection workflow based on the laboratory task.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
  • Waste Managed. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Rutgers University Institutional Biosafety Committee. (n.d.). Bromine.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid.
  • PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid.
  • Alfa Aesar. (2025, October 24). SAFETY DATA SHEET: 3-(3-Bromophenyl)propionic acid.
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Bromine.
  • Science Forums. (2008, October 22). Bromine water - disposal.
  • Enamine. (n.d.). SAFETY DATA SHEET - 2-(2-bromophenoxy)propanoic acid.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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